ent-Atorvastatin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUURHRXDUEBC-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134523-03-8 (calcium salt) | |
| Record name | Atorvastatin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110862-48-1, 501121-34-2 | |
| Record name | Atorvastatin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ent-Atorvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501121342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENT-ATORVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H272PQ8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATORVASTATIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36TN91XZ0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: ent-Atorvastatin (Impurity E)
The following technical guide provides an in-depth analysis of ent-Atorvastatin, the (3S,5S)-enantiomer of the widely prescribed HMG-CoA reductase inhibitor. This document is structured for researchers and analytical scientists focusing on chiral purity, impurity profiling, and stereoselective pharmacology.
Chemical Structure, Pharmacological Inactivity, and Analytical Separation
Executive Summary
ent-Atorvastatin (CAS: 501121-34-2) is the enantiomer of Atorvastatin.[1][2][3] While the therapeutic drug (Lipitor) exists as the calcium salt of the (3R,5R) isomer, ent-Atorvastatin represents the (3S,5S) configuration. In the context of pharmaceutical development, it is classified as a chiral impurity (specifically Impurity E in the European Pharmacopoeia) and a critical reference standard. Unlike its eutomer, ent-Atorvastatin exhibits negligible affinity for HMG-CoA reductase, making its stringent control in drug substances essential for regulatory compliance and dosage uniformity.
Chemical Structure & Stereochemistry
The pharmacological efficacy of statins is strictly dictated by the stereochemistry of the dihydroxyheptanoic acid side chain, which mimics the substrate HMG-CoA.
-
Eutomer (Active Drug): (3R,5R)-Atorvastatin.[1][4][5] The hydroxyl groups at C3 and C5 are oriented to form specific hydrogen bonds with residues (e.g., Ser-565, Glu-559) within the enzyme's catalytic pocket.
-
Distomer (ent-Atorvastatin): (3S,5S)-Atorvastatin.[1][3] The inversion of these centers disrupts the spatial arrangement required for high-affinity binding, resulting in a "steric clash" that prevents effective inhibition.
Structural Comparison Table
| Feature | Atorvastatin (Therapeutic) | ent-Atorvastatin (Distomer) |
| IUPAC Name | (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
| Stereocenters | 3R, 5R | 3S, 5S |
| CAS (Free Acid) | 134523-00-5 | 501121-34-2 |
| Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₃H₃₅FN₂O₅ |
| Molecular Weight | 558.64 g/mol | 558.64 g/mol |
| Specific Rotation | [α]D ≈ -9.6° (c=1, DMSO) | [α]D ≈ +9.6° (c=1, DMSO) |
Synthesis & Production Logic
The synthesis of ent-Atorvastatin is typically performed not for therapeutic use, but to generate reference standards for Quality Control (QC). The synthetic route mirrors the commercial Paal-Knorr synthesis but utilizes chiral building blocks with the opposite configuration.
Synthetic Strategy
The core heterocyclic ring is achiral.[6] The chirality is introduced via the side chain.
-
Standard Route: Uses a (4R,6R) -protected amino-diol precursor (often derived from isoascorbic acid or chiral resolution).
-
ent-Route: Utilizes the (4S,6S) -precursor.
Diagram 1: Stereoselective Synthesis Logic
The following diagram illustrates the divergence in synthetic pathways that leads to the specific enantiomer.
Caption: Divergent synthetic pathways for Atorvastatin enantiomers via the Paal-Knorr pyrrole synthesis using stereochemically distinct amine precursors.
Pharmacological Profile
Mechanism of Inactivity
The HMG-CoA reductase enzyme possesses a stereospecific binding pocket. The (3R,5R) hydroxyl groups of Atorvastatin mimic the transition state of the mevalonate pathway.
-
Binding Affinity: ent-Atorvastatin shows an IC50 value orders of magnitude higher than the eutomer (typically >10 µM vs ~8 nM for the active drug).
-
Clinical Relevance: It contributes no therapeutic benefit. Its presence is strictly considered an impurity that adds metabolic load without efficacy.
Analytical Protocols: Chiral Separation
Separating ent-Atorvastatin from the active drug is a critical QC release test. Because they are enantiomers, they have identical physical properties in achiral environments (e.g., standard C18 HPLC). Separation requires a Chiral Stationary Phase (CSP) .
Protocol: Chiral HPLC Method (Self-Validating)
This protocol is based on polysaccharide-based stationary phases (Amylose tris(3,5-dimethylphenylcarbamate)), which are the industry standard for statin resolution.
Objective: Quantify ent-Atorvastatin (Impurity E) levels < 0.15%.
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H or AD-3 (250 x 4.6 mm, 3-5 µm) | Amylose-based CSP provides superior recognition of the dihydroxyheptanoic side chain. |
| Mobile Phase | n-Hexane : Ethanol : TFA (94 : 6 : 0.1 v/v/v) | Normal phase mode. Ethanol acts as the polar modifier; TFA suppresses ionization of the carboxylic acid to sharpen peaks. |
| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics in polysaccharide columns. |
| Temperature | 25°C - 30°C | Ambient temperature maintains consistent chiral recognition mechanisms. |
| Detection | UV @ 244 nm | Max absorption for the atorvastatin chromophore. |
| Elution Order | 1. (3S,5S)-Atorvastatin (ent)2.[1][3] (3R,5R)-Atorvastatin (Active) | The ent-isomer interacts less strongly with the AD-H chiral selector, eluting first. |
Step-by-Step Workflow:
-
Preparation: Dissolve sample in Ethanol at 1.0 mg/mL. Dilute with n-Hexane to match mobile phase ratio.
-
Equilibration: Flush column for 60 mins until baseline stabilizes.
-
System Suitability: Inject a racemic mixture (or spiked standard). Resolution (Rs) between (3S,5S) and (3R,5R) peaks must be > 2.0.[7]
-
Analysis: Inject the test sample. Calculate % impurity based on area normalization.
Diagram 2: Analytical Workflow
This diagram visualizes the decision-making process in the QC laboratory when handling Atorvastatin stereochemistry.
Caption: Analytical decision workflow for isolating and quantifying ent-Atorvastatin in bulk drug substances.
Conclusion
ent-Atorvastatin serves as a definitive example of the high stakes in chiral pharmacology. While chemically identical to the blockbuster drug Lipitor in terms of connectivity, its inverted stereochemistry renders it pharmacologically inert and classifies it as a process impurity. For drug development professionals, the ability to synthesize the (3S,5S) distomer and resolve it via validated Chiral HPLC methods is a mandatory component of the Chemistry, Manufacturing, and Controls (CMC) package.
References
-
European Directorate for the Quality of Medicines. (2022). Atorvastatin Calcium Trihydrate Monograph 2191. European Pharmacopoeia. Link
-
PubChem. (2025).[4] ent-Atorvastatin (Compound Summary). National Library of Medicine. Link
-
Völgyi, G., et al. (2023). Comparison of the effects of statins on HMG-CoA reductase activity. University of Helsinki. Link
-
Chiral Technologies. (2024). Application Note: Separation of Atorvastatin on CHIRALPAK IA-3.[8] Link
-
Rao, L., et al. (2012). A Validated LC Method for Determination of the Enantiomeric Purity of Atorvastatin in Bulk Drug. Rasayan Journal of Chemistry. Link
Sources
- 1. ent-Atorvastatin | C33H35FN2O5 | CID 62976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. chiraltech.com [chiraltech.com]
Technical Guide: ent-Atorvastatin vs. (3R,5R)-Atorvastatin Function
Executive Summary
The Stereochemical Imperative in Statin Efficacy
In the development of HMG-CoA reductase inhibitors, stereochemistry is not merely a structural detail—it is the primary determinant of efficacy.[1] Atorvastatin, a cornerstone of cardiovascular therapy, owes its potent lipid-lowering capability to the specific spatial arrangement of its dihydroxyheptanoic acid side chain. The (3R,5R)-enantiomer (the active drug) mimics the substrate HMG-CoA, allowing for high-affinity binding. Conversely, ent-Atorvastatin (the (3S,5S)-enantiomer) is a "distomer" with negligible HMG-CoA reductase inhibitory activity but distinct off-target effects, including Pregnane X Receptor (PXR) activation.
This guide provides a rigorous technical analysis of these two enantiomers, detailing their mechanistic divergence, analytical separation, and the critical quality control measures required to ensure enantiomeric purity in drug substances.
Part 1: Stereochemical & Structural Basis
Atorvastatin contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain. While four stereoisomers are theoretically possible ((3R,5R), (3S,5S), (3R,5S), (3S,5R)), the (3R,5R) and (3S,5S) forms are enantiomers—non-superimposable mirror images.
Structural Comparison
| Feature | (3R,5R)-Atorvastatin (Eutomer) | (3S,5S)-Atorvastatin (Distomer) |
| Stereochemistry | 3R, 5R | 3S, 5S |
| Relationship | Active Pharmaceutical Ingredient (API) | Enantiomer (Impurity) |
| Common Name | Atorvastatin | ent-Atorvastatin |
| USP Designation | Atorvastatin Calcium | Atorvastatin Related Compound E |
| EP Designation | Atorvastatin | Atorvastatin Impurity E |
| CAS (Free Acid) | 134523-00-5 | 501121-34-2 |
| Molecular Weight | 558.64 g/mol | 558.64 g/mol |
The "3-Point Landing" Hypothesis
The biological activity hinges on the ability of the dihydroxy acid side chain to mimic the intermediate mevaldate-CoA transition state.
-
3-OH Group: In the (3R,5R) configuration, this hydroxyl group forms a critical hydrogen bond with Ser684 and Asp690 in the enzyme active site.
-
5-OH Group: Forms a hydrogen bond with Glu559 and Lys691 .
-
Carboxylate: Forms a salt bridge with Lys735 .[2]
In the (3S,5S) configuration, the spatial orientation of these hydroxyl groups is inverted relative to the protein backbone, preventing the formation of this cooperative hydrogen-bonding network.
Part 2: Pharmacodynamics & Mechanism of Action
HMG-CoA Reductase Inhibition
The affinity difference between the enantiomers is several orders of magnitude.
-
(3R,5R)-Atorvastatin: Exhibits an IC50 of ~8 nM .[3] It binds tightly to the catalytic domain, displacing the natural substrate HMG-CoA.
-
(3S,5S)-Atorvastatin: Is effectively inactive against HMG-CoA reductase.[4] While it may enter the binding pocket, it lacks the thermodynamic stability to remain bound or inhibit the enzyme competitively at physiological concentrations.
Off-Target Effects: PXR Activation
Crucially, the (3S,5S) enantiomer is not biologically inert.[5] It has been identified as a specific agonist for the Pregnane X Receptor (PXR) .[5]
-
Mechanism: (3S,5S)-Atorvastatin binds to PXR with an EC50 of ~12.4 µM .[5]
-
Consequence: PXR activation leads to the upregulation of drug-metabolizing enzymes, specifically CYP3A4 and CYP2B6 .
-
Clinical Risk: High levels of ent-Atorvastatin impurity could theoretically induce the metabolism of co-administered drugs (or Atorvastatin itself), altering pharmacokinetics unpredictably.
Visualization: Binding Site Interaction
The following diagram illustrates the mechanistic failure of the (3S,5S) isomer compared to the active (3R,5R) form.
Figure 1: Mechanistic comparison of binding interactions. The (3R,5R) isomer engages critical residues (Green), while the (3S,5S) isomer suffers from steric mismatch (Red).
Part 3: Analytical Methodologies
Separating enantiomers requires chiral stationary phases (CSPs) because they possess identical physicochemical properties in achiral environments. The following protocol is based on USP Monograph 2263 and optimized European Pharmacopoeia (EP) methods.
Protocol: Chiral HPLC Separation (USP L51)
This method is the industry standard for quantifying Atorvastatin Related Compound E (Impurity E).
System Suitability:
-
Resolution (Rs): NLT 1.5 between Atorvastatin and ent-Atorvastatin.
-
Tailing Factor: NMT 1.5.
Method Parameters:
| Parameter | Specification |
| Column | USP L51 (Amylose tris(3,5-dimethylphenylcarbamate)) e.g., Chiralpak AD-H or Lux Amylose-1 |
| Dimensions | 250 mm x 4.6 mm, 5 µm packing |
| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) (940 : 60 : 1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 244 nm |
| Injection Vol | 20 µL |
| Run Time | ~40 minutes |
Step-by-Step Workflow:
-
Mobile Phase Prep: Mix n-Hexane and Ethanol. Add TFA last. Degas by sonication for 10 mins. Note: TFA is crucial for sharpening the peak shape of the acidic atorvastatin.
-
Standard Prep: Dissolve (3R,5R)-Atorvastatin reference standard in Ethanol to 0.1 mg/mL.
-
Impurity Spike: Spike the standard with 0.5% (3S,5S)-Atorvastatin (Impurity E) to establish resolution.
-
Equilibration: Flush column with mobile phase for 60 mins until baseline stabilizes.
-
Execution: Inject blank, followed by system suitability solution.
-
Analysis: The ent-Atorvastatin typically elutes before the active (3R,5R) peak in this normal-phase system (verify with specific column certificate).
Analytical Decision Tree
Figure 2: Decision tree for the detection and quantification of ent-Atorvastatin impurity.
Part 4: Synthesis & Origin of Impurity
Understanding where ent-Atorvastatin originates is vital for process chemistry. It is rarely a degradation product; rather, it is a "process-related impurity" stemming from the starting materials.
-
Chiral Pool vs. Asymmetric Synthesis:
-
If the side chain is synthesized using a biocatalytic reduction (e.g., KRED enzymes) or asymmetric hydrogenation, failure in stereocontrol leads to the (3S,5S) isomer.
-
The Paal-Knorr condensation step itself is achiral; the chirality is carried over from the tert-butyl acetoacetate side chain precursor.
-
-
Purification Difficulty:
-
Because enantiomers have identical solubility in achiral solvents, ent-Atorvastatin cannot be removed by standard recrystallization.
-
Control Strategy: Strict enantiomeric purity control of the side-chain intermediate (ATS-9 or similar) is the only viable control strategy.
-
References
-
Kocarek, T. A., et al. (2002). "Regulation of CYP2B6 and CYP3A expression by hydroxymethylglutaryl coenzyme A inhibitors in primary cultured human hepatocytes." Drug Metabolism and Disposition, 30(12), 1400-1405.[4]
-
Korhonova, M., et al. (2015). "Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes." PLoS One, 10(9).
-
United States Pharmacopeia (USP). "Atorvastatin Calcium Monograph." USP-NF <2263>.[6] [7]
-
European Pharmacopoeia (EP). "Atorvastatin Calcium Trihydrate." Monograph 2191.
-
Vree, T. B., et al. (2003). "Clinical pharmacology of HMG-CoA reductase inhibitors." Journal of Clinical Pharmacology.
Sources
- 1. bookpremiumfree.com [bookpremiumfree.com]
- 2. researchgate.net [researchgate.net]
- 3. HMG-CoA Reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enantiomeric Purity of Atorvastatin | Phenomenex [phenomenex.com]
- 7. store.usp.org [store.usp.org]
An In-depth Technical Guide to the Off-Target Effects of the Inactive Atorvastatin Enantiomer
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Executive Summary
Atorvastatin is a blockbuster drug, effectively lowering cholesterol by inhibiting HMG-CoA reductase. It is administered as a single, chirally pure enantiomer, the (3R,5R)-form, which is responsible for its therapeutic effect. However, its stereoisomers, particularly those considered "inactive" due to their negligible impact on the target enzyme, are not biologically inert. This guide delves into the significant off-target effects of these enantiomers, focusing on their ability to activate the Pregnane X Receptor (PXR). This interaction leads to the induction of crucial drug-metabolizing enzymes, creating a hidden potential for drug-drug interactions and unforeseen toxicological outcomes. For drug development professionals, this underscores a critical principle: the absence of on-target activity does not equate to an absence of biological effect. A thorough characterization of all stereoisomers of a chiral drug candidate is imperative for a comprehensive understanding of its safety and interaction profile.
Introduction: The Imperative of Chirality in Pharmacology
In the realm of pharmacology, the three-dimensional structure of a molecule is paramount. Many drugs are chiral, existing as non-superimposable mirror images called enantiomers.[1][2] These enantiomers can exhibit profound differences in their pharmacokinetics, pharmacodynamics, and toxicity because biological systems—enzymes, receptors, and transporters—are themselves chiral.[1]
The therapeutically active enantiomer is termed the "eutomer," while the less active one is the "distomer." Historically, many drugs were marketed as racemates (a 1:1 mixture of enantiomers). However, the realization that a distomer may be inactive, contribute to side effects, or even have entirely different pharmacological activity has led to the rise of "chiral switching"—developing a single enantiomer from a previously racemic drug.[2][3]
Atorvastatin, a synthetic statin, was developed from the outset as an enantiopure drug.[4][5] Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting step in cholesterol biosynthesis.[6][7][8] The clinically used (3R,5R)-atorvastatin is a potent inhibitor of this enzyme.[9] Its other stereoisomers, such as the (3S,5R), (3S,5S), and (3R,5S) forms, show negligible HMG-CoA reductase inhibitory activity and are thus considered "inactive."[4][9] This guide challenges the notion of inactivity by exploring the significant, clinically relevant off-target effects mediated by these very enantiomers.
Primary Off-Target Interaction: Pregnane X Receptor (PXR) Activation
While inactive at the intended therapeutic target, atorvastatin enantiomers display significant activity at the Pregnane X Receptor (PXR), a critical nuclear receptor. PXR functions as a xenobiotic sensor, regulating the expression of genes involved in drug metabolism and transport, most notably the Cytochrome P450 (CYP) enzymes.[4][10]
Activation of PXR by a drug can lead to increased metabolism of co-administered medications, potentially reducing their efficacy. This is a classic mechanism for drug-drug interactions (DDIs). Research has demonstrated that all four enantiomers of atorvastatin can influence the transcriptional activity of PXR in a dose-dependent manner.[4][10][11]
Enantiospecificity of PXR Activation
Crucially, this off-target effect is enantiospecific. Studies in primary human hepatocytes have revealed a distinct rank order of potency for PXR activation among the atorvastatin enantiomers.[4][10] This differential activation is a key finding, as it demonstrates that even subtle changes in stereochemistry can dramatically alter the interaction with an off-target protein.
The activation of PXR initiates a signaling cascade that culminates in the increased transcription of target genes, including CYP3A4, CYP2B6, and CYP2A6.[4][10][12]
Downstream Consequences: Induction of Drug-Metabolizing Enzymes
The activation of PXR by atorvastatin enantiomers translates directly into the increased expression of key drug-metabolizing enzymes. This has been demonstrated at both the mRNA and protein levels in primary human hepatocytes.[4][13]
Specifically, atorvastatin enantiomers have been shown to induce:
-
CYP3A4: The most abundant CYP enzyme in the human liver, responsible for the metabolism of approximately 50% of clinically used drugs.
-
CYP2B6: An enzyme involved in the metabolism of drugs like bupropion and efavirenz.
-
CYP2A6: Primarily known for its role in nicotine metabolism.
The induction potency varies between the enantiomers, following a general trend: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S) .[4][10][12] This is a critical finding: while the clinically used (3R,5R) enantiomer is the most potent inducer, the "inactive" isomers still contribute significantly to this off-target effect.[4][10]
Quantitative Data Summary
The following table summarizes the relative induction potency of atorvastatin enantiomers on key CYP enzymes, as observed in primary human hepatocytes.
| Enantiomer | HMG-CoA Inhibition | PXR Activation Potency | CYP3A4 Induction | CYP2B6 Induction |
| (3R,5R) - Active | +++ | High | +++ | +++ |
| (3R,5S) - Inactive | - | Moderate | ++ | ++ |
| (3S,5R) - Inactive | - | Moderate | ++ | ++ |
| (3S,5S) - Inactive | - | Low | + | + |
| Data synthesized from Korhonova et al., 2015.[4][10] |
Methodologies for Investigating Enantiomer-Specific Off-Target Effects
A robust investigation into off-target effects requires a multi-pronged approach, combining in silico, in vitro, and cell-based assays. This ensures a comprehensive profile of a chiral compound's potential liabilities.
Experimental Workflow
A logical workflow is essential for systematically identifying and characterizing these effects. The process begins with broad, predictive screening and funnels down to specific, mechanistic validation.
Protocol 1: PXR Activation Gene Reporter Assay
This assay is a cornerstone for determining if a compound activates a nuclear receptor like PXR. It utilizes a host cell line engineered to express PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter.
Causality: The choice of a gene reporter assay provides a direct, quantifiable readout of transcriptional activation. An increase in luciferase activity is directly proportional to the activation of PXR by the test compound, offering a clear and sensitive measure of the specific off-target interaction.
Protocol Steps:
-
Cell Culture: Seed a suitable human reporter cell line (e.g., LS180 or HepG2 cells stably transfected with a PXR-responsive luciferase construct) in 96-well plates and allow cells to adhere for 16-24 hours.
-
Compound Preparation: Prepare serial dilutions of the individual atorvastatin enantiomers (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration in all wells is constant and non-toxic (e.g., 0.1% v/v).
-
Treatment:
-
Agonist Mode: Treat cells with the prepared enantiomer dilutions for 24 hours. Include a vehicle control (DMSO) and a known PXR agonist control (e.g., Rifampicin, 10 µM).
-
Antagonist Mode (Optional): Co-treat cells with a fixed concentration of a PXR agonist (Rifampicin) and the serial dilutions of the enantiomers to test for inhibitory effects.
-
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Luciferase Measurement: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to a measure of cell viability (e.g., total protein content or a viability assay like MTT) to control for cytotoxicity.
-
For agonist mode, express data as fold induction over the vehicle control.
-
Calculate EC₅₀ values (the concentration that produces 50% of the maximal response) using a suitable non-linear regression model (e.g., sigmoidal dose-response).[13]
-
Protocol 2: CYP Induction in Primary Human Hepatocytes
This protocol serves as the gold standard for validating in vitro DDI potential. It directly measures the effect of a compound on the expression of metabolic enzymes in a physiologically relevant system.
Causality: Primary human hepatocytes are used because they most accurately reflect in vivo liver function, containing the full complement of nuclear receptors, co-factors, and signaling pathways necessary for robust enzyme induction. This provides the most trustworthy in vitro data for predicting clinical outcomes.
Protocol Steps:
-
Hepatocyte Culture: Plate cryopreserved primary human hepatocytes from at least three different donors (to account for genetic variability) in collagen-coated plates. Allow them to acclimate in the appropriate culture medium.
-
Compound Preparation: Prepare solutions of the atorvastatin enantiomers in culture medium at relevant concentrations (e.g., 1 µM and 30 µM).
-
Treatment: After acclimation, replace the medium with medium containing the test enantiomers, a vehicle control (e.g., 0.1% DMSO), a negative control, and positive controls for known inducers (e.g., Rifampicin for CYP3A4, Phenobarbital for CYP2B6).
-
Incubation: Treat the cells for 48-72 hours, replacing the medium with freshly prepared compound solutions every 24 hours.
-
Endpoint Analysis:
-
mRNA Quantification (RT-qPCR): Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using specific primers for CYP3A4, CYP2B6, CYP2A6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Protein Quantification (Western Blot): Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against CYP3A4, CYP2B6, and a loading control (e.g., β-actin).[13]
-
Enzyme Activity Assay: Incubate the treated hepatocytes with specific probe substrates for each CYP enzyme and measure the formation of the resulting metabolite using LC-MS/MS.
-
-
Data Analysis: Calculate the fold induction of mRNA, protein, or activity relative to the vehicle-treated control cells for each donor.
Implications for Drug Development and Safety Assessment
The off-target activity of atorvastatin's "inactive" enantiomers carries significant implications:
-
Hidden DDI Potential: A drug candidate might appear "clean" if only the eutomer is tested for PXR activation. However, the presence of an inactive enantiomer that is a potent PXR activator could lead to unexpected DDIs in clinical trials, where it could accelerate the metabolism and reduce the efficacy of co-administered drugs.
-
Toxicological Relevance: The induction of CYP enzymes can sometimes lead to the production of reactive metabolites, contributing to idiosyncratic drug-induced toxicity. Understanding the full induction profile of all stereoisomers is a key part of a thorough safety assessment.[14]
-
Regulatory Scrutiny: Regulatory agencies like the FDA and EMA require a comprehensive evaluation of DDI potential. Failing to characterize all stereoisomers can lead to delays or rejection of a new drug application.
Conclusion: A Paradigm for Chiral Drug Development
The case of the "inactive" atorvastatin enantiomer serves as a powerful reminder that in pharmacology, "inactive" is a relative term, defined by the specific target being assayed. The potent, enantiospecific activation of PXR and subsequent induction of drug-metabolizing enzymes is a clinically relevant, off-target effect that cannot be ignored.
For scientists and researchers in drug development, the core directive is clear: every stereoisomer of a chiral drug candidate must be synthesized, isolated, and subjected to a comprehensive panel of safety and off-target screening assays. This includes, at a minimum, screening against key nuclear receptors like PXR. Assuming an enantiomer is "inactive" based solely on its lack of affinity for the primary therapeutic target is a scientifically unsound practice that introduces unnecessary risk into the development pipeline. A complete understanding of the biological activity of all isomers is fundamental to developing safer, more effective medicines.
References
-
Korhonova M, Doricakova A, Dvorak Z. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS ONE. [Link]
-
PLOS ONE. (n.d.). Figure 1: Chemical structures of enantiopure forms of statins. PLOS ONE Media. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
Wassmann, S., et al. (2002). Cellular antioxidant effects of atorvastatin in vitro and in vivo. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Korhonova, M., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PubMed. [Link]
-
Stepankova, M., & Dvorak, Z. (2016). Optical isomers of statins enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. Endocrine Abstracts. [Link]
-
Wassmann, S., et al. (2002). Cellular Antioxidant Effects of Atorvastatin In Vitro and In Vivo. AHA/ASA Journals. [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
-
Wang, S., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]
-
ResearchGate. (n.d.). Chemical structures of enantiopure forms of statins. ResearchGate. [Link]
-
Inxight Drugs. (n.d.). ATORVASTATIN, (3S,5R)-. Inxight Drugs. [Link]
-
Wikipedia. (n.d.). Atorvastatin. Wikipedia. [Link]
-
Sousa, M., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PubMed Central. [Link]
-
Jamroz, M., et al. (2018). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. MDPI. [Link]
-
Gherase, A., et al. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. PubMed Central. [Link]
-
News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. News-Medical.Net. [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Sparks, C., & Adeli, K. (1998). Effects of Atorvastatin on the Intracellular Stability and Secretion of Apolipoprotein B in HepG2 Cells. AHA/ASA Journals. [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Alnajjar, R., et al. (2021). Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. ResearchGate. [Link]
-
Singh, G., & Tadi, P. (2024). Atorvastatin. NCBI Bookshelf. [Link]
-
Li, Y., et al. (2022). Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo... PubMed Central. [Link]
-
Tziomalos, K., & Athyros, V. (2015). Off target effects of statins shape total mortality?. PubMed Central. [Link]
-
Ilia, G. (2024). The Death of the Strategy of Classical Chiral Switches Is an Exaggeration. ACS Medicinal Chemistry Letters. [Link]
-
Aktar, F., et al. (2022). Methods Used to Study Drug-drug Interactions: A Review. Journal of Advances in Medicine and Medical Research. [Link]
-
YouTube. (2023). Assigning stereochemistry (R/S) to chiral carbons in Lovastatin. YouTube. [Link]
-
PLOS. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS. [Link]
-
Aktar, F., et al. (2022). Methods Used to Study Drug-Drug Interactions: A Review. ResearchGate. [Link]
-
SMPDB. (2020). Atorvastatin Action Pathway. SMPDB. [Link]
-
Cheung, R., et al. (2005). Effects of switching statins on lipid and apolipoprotein ratios in the MERCURY I study. International Journal of Cardiology. [Link]
-
MHLW. (2014). Methods of Drug Interaction Studies. Ministry of Health, Labour and Welfare, Japan. [Link]
-
Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]
-
Oosterhuis, M., et al. (2013). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology. [Link]
-
Nilsson, J., et al. (2012). Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. PubMed Central. [Link]
-
Ahmadi, Y., et al. (2022). Molecular targets of statins and their potential side effects: Not all the glitter is gold. PubMed Central. [Link]
-
Reddit. (2024). Why does google say atorvastatin has 4 enantiomers?. Reddit. [Link]
-
Sirtori, C. (2022). HMG-CoA Reductase Inhibitors. NCBI Bookshelf. [Link]
-
GlobalRPH. (2018). Statins (HMG-CoA Reductase Inhibitors). GlobalRPH. [Link]
Sources
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atorvastatin - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. SMPDB [smpdb.ca]
- 9. mdpi.com [mdpi.com]
- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 13. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 14. reactionbiology.com [reactionbiology.com]
Metabolic Fate of ent-Atorvastatin: Stereochemical Disposition and Bioanalytical Strategies
Executive Summary
This technical guide delineates the metabolic trajectory of ent-Atorvastatin (the 3S,5S enantiomer), contrasting it with the clinically used (3R,5R)-Atorvastatin. While the clinical efficacy of atorvastatin relies on the specific spatial arrangement of its 3,5-dihydroxyheptanoic acid side chain to inhibit HMG-CoA reductase, the metabolic fate of its enantiomer—often present as a process impurity or chiral switch candidate—is governed by distinct stereoselective interactions with hepatic transporters (OATP), Phase I enzymes (CYP3A4), and Phase II conjugation systems (UGT). This document provides researchers with the mechanistic logic and experimental protocols required to characterize these pathways.
Stereochemical Context & Molecular Architecture[1]
Atorvastatin exists as four possible enantiomers due to its two chiral centers at C3 and C5 on the heptanoic acid side chain.
-
Clinical Eutomer: (3R,5R)-Atorvastatin (Lipitor®).[1] Mimics the substrate HMG-CoA.[1]
-
Target Distomer: ent-Atorvastatin ((3S,5S)-Atorvastatin).[1]
The "metabolic fate" of the ent-isomer is not merely a mirror image of the eutomer; biological systems (enzymes/transporters) are chiral environments. Consequently, the ent-isomer exhibits altered intrinsic clearance (
Table 1: Physicochemical & Biological Differentiation
| Feature | (3R,5R)-Atorvastatin (Clinical) | ent-Atorvastatin (3S,5S) |
| HMG-CoA Reductase IC50 | ~8 nM (Potent Inhibitor) | > 1000 nM (Essentially Inactive) |
| Hepatic Uptake (OATP1B1) | High Affinity ( | Reduced Affinity (Stereoselective Filter) |
| CYP3A4 Induction | Strong PXR Activator | Weak/Negligible PXR Activator |
| Primary Metabolites | o-OH, p-OH (Active) | o-OH, p-OH (Inactive) |
Hepatic Uptake: The Stereoselective Gatekeeper
Before metabolism occurs, ent-Atorvastatin must enter the hepatocyte.[1] This process is mediated by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3).
Mechanism of Differentiation
The pharmacophore for OATP recognition involves the anionic carboxylate head and the specific spatial orientation of the hydroxyl groups.
-
Observation: OATP1B1 exhibits stereoselectivity. While it transports the lipophilic backbone of statins, the efficiency (
) is often lower for non-clinical enantiomers due to suboptimal docking within the transporter pore. -
Experimental Implication: In hepatocyte stability assays, ent-Atorvastatin may show a "slower" disappearance rate not because of metabolic stability, but due to permeability-limited clearance .[1]
Phase I Metabolism: CYP3A4/5 Oxidative Pathways
The primary metabolic route for atorvastatin is hydroxylation at the ortho- and para- positions of the phenyl ring, catalyzed by CYP3A4 (and minimally CYP3A5).[4][5]
Regioselectivity and Kinetics
Despite the chiral center being on the side chain, it influences the binding pose of the lipophilic core in the CYP3A4 active site.
-
Binding Mode: The 3,5-diol chain acts as an anchor.[1] In the (3S,5S) configuration, the anchor angle shifts, potentially altering the distance of the phenyl ring from the Heme-Iron center.
-
Outcome: While hydroxylation still occurs (the phenyl ring is achiral), the intrinsic clearance (
) is often lower for the ent-form. -
Metabolites:
Lactonization (Spontaneous vs. Enzymatic)
Atorvastatin exists in equilibrium between its hydroxy-acid (active) and lactone (inactive) forms.[1]
-
Acid-to-Lactone: Occurs spontaneously at low pH or enzymatically via CoA-dependent pathways .[1]
-
Stereochemistry: Lactonization involves the interaction of the C5-hydroxyl with the C1-carboxyl.[1] The (3S,5S) configuration forms a specific lactone diastereomer.
-
Toxicity Risk: The lactone forms of statins are implicated in myotoxicity.[6] If ent-Atorvastatin lactonizes more readily or the ent-lactone is cleared more slowly, it presents a safety hazard in chiral mixtures.[1]
Phase II Metabolism: Glucuronidation
Glucuronidation via UGT1A1 and UGT1A3 is a critical intermediate step facilitating lactonization.[7]
-
Mechanism: UGTs transfer glucuronic acid to the carboxyl group (acyl-glucuronide).[1] This unstable conjugate undergoes rapid cyclization to form the lactone.
-
Stereoselectivity: UGTs are highly sensitive to the chirality of the substrate's alcohol/acid groups. The (3S,5S) acid may exhibit significantly different
for UGT1A3 compared to the (3R,5R) form, altering the rate of lactone formation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Determination of Metabolic Stability (Microsomal)
Objective: Calculate
-
System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Substrate: 1 µM ent-Atorvastatin (ensure chiral purity >99.5%).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]
-
Incubation:
-
Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., d5-Atorvastatin).
-
Validation Check: Include (3R,5R)-Atorvastatin as a positive control. The
for the clinical form should be ~8-12 minutes in this system. If >20 min, enzyme viability is compromised.
Protocol B: Chiral LC-MS/MS Analysis
Objective: Separate and quantify enantiomers and metabolites.
-
Column: Chiralpak IA-3 or Chiralcel OD-RH (150 x 4.6 mm, 3 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile/Methanol (50:50)[1]
-
-
Gradient: Isocratic (60% B) or shallow gradient depending on metabolite resolution.
-
Detection: MS/MS (ESI Positive).
-
Precursor: m/z 559.2 (Atorvastatin Acid)
-
Product: m/z 440.2 (Fragment)[1]
-
-
Critical Control: Maintain sample temperature at 4°C to prevent spontaneous lactonization during the autosampler queue.
Visualization of Metabolic Fate
Figure 1: Metabolic disposition pathway of ent-Atorvastatin highlighting the divergence in transport efficiency and metabolite activity compared to the clinical enantiomer.[1]
Figure 2: Bioanalytical workflow for the stereoselective quantification of Atorvastatin enantiomers.
Data Synthesis & Implications
Table 2: Comparative Metabolic Parameters (Predicted/Observed)
| Parameter | (3R,5R)-Atorvastatin | ent-Atorvastatin (3S,5S) | Clinical Implication |
| High | Moderate/Low | Potential for accumulation if present as impurity.[1] | |
| Transporter Flux | High ( | Low ( | ent-form may linger in plasma longer due to poor hepatic extraction.[1] |
| Induction Potential | High (PXR Agonist) | Low | ent-form is less likely to cause DDI via enzyme induction.[1] |
Research Implications
For drug development professionals, the presence of ent-Atorvastatin in a formulation is not merely an inert impurity.
-
Safety: The ent-lactone may possess distinct off-target toxicity (e.g., mitochondrial toxicity in muscle) without providing therapeutic benefit.[1]
-
Regulatory: ICH Q6A guidelines require strict control of chiral impurities. Analytical methods must prove that the metabolic clearance of the impurity does not lead to toxic accumulation.
References
-
Stereoselective Induction of CYP Enzymes: Novotna, A., et al. "Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes."[10] PLOS ONE, 2015.
-
Atorvastatin Metabolic Pathway & CYP3A4: Park, J.E., et al.[7] "Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin."[5][9] Xenobiotica, 2008.
-
Glucuronidation and Lactonization Mechanism: Schirris, T.J., et al.[7][11] "Statin Lactonization by Uridine 5'-Diphospho-glucuronosyltransferases (UGTs)." Molecular Pharmaceutics, 2015.[10]
-
OATP Transporter Specificity: Kiander, W., et al.[12] "Comparative uptake of statins by hepatic organic anion transporting polypeptides."[12] Pharmacology Research & Perspectives, 2020.
-
Chiral Separation Methodology: Daicel Chiral Technologies. "Atorvastatin Application Note: Separation on CHIRALPAK IA-3."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. Comparative uptake of statins by hepatic organic anion transporting polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. UGT1A1*28 is associated with decreased systemic exposure of atorvastatin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | UGT1A1 rs4148323 A Allele is Associated With Increased 2-Hydroxy Atorvastatin Formation and Higher Death Risk in Chinese Patients With Coronary Artery Disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. "Statin Transport by Hepatic Organic Anion-Transporting Polypeptides (OATPs)" by Marianne K. DeGorter [ir.lib.uwo.ca]
Methodological & Application
Application Note: High-Throughput Chiral Resolution of Atorvastatin Isomers Using Supercritical Fluid Chromatography (SFC)
Abstract
This application note presents a robust and high-throughput Supercritical Fluid Chromatography (SFC) method for the chiral resolution of Atorvastatin isomers. Atorvastatin, a leading synthetic lipid-lowering drug, possesses two chiral centers, making the accurate determination of its enantiomeric and diastereomeric purity a critical aspect of quality control in pharmaceutical development and manufacturing.[1] The presented method leverages the inherent advantages of SFC—including high speed, superior efficiency, and reduced environmental impact—to achieve baseline separation of Atorvastatin enantiomers in under 10 minutes.[2][3] Utilizing a polysaccharide-based chiral stationary phase, this protocol offers a validated, reliable, and "green" alternative to traditional high-performance liquid chromatography (HPLC) methods, meeting the stringent demands of the pharmaceutical industry for chiral purity analysis.[4]
Introduction: The Imperative for Chiral Separation in Pharmaceuticals
In pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers of a chiral drug, while possessing identical chemical and physical properties in an achiral environment, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body.[2][5] Consequently, regulatory agencies mandate strict control over the stereoisomeric composition of drug products.
Atorvastatin is a prime example where such control is essential. As an inhibitor of HMG-CoA reductase, it is highly effective in lowering blood cholesterol.[6] The therapeutic activity resides primarily in one enantiomer, rendering the separation and quantification of its stereoisomers a non-negotiable step for ensuring drug safety and efficacy.[1][7]
Supercritical Fluid Chromatography (SFC) has emerged as a dominant technology for chiral separations.[8] By using supercritical carbon dioxide (CO₂) as the primary mobile phase, SFC offers significant advantages over conventional liquid chromatography. The low viscosity and high diffusivity of supercritical fluids permit higher flow rates and faster column equilibration, drastically reducing analysis times without sacrificing chromatographic efficiency.[4][5] Furthermore, the substantial reduction in the use of organic solvents aligns with the principles of Green Analytical Chemistry, offering cost, health, and safety benefits.[3][9] This note details a complete protocol for the chiral analysis of Atorvastatin, providing researchers and drug development professionals with a validated method ready for implementation.
Principles of Chiral Separation via SFC
The success of a chiral SFC separation hinges on the precise interplay between the chiral stationary phase (CSP), the supercritical mobile phase, and the analyte.
-
Supercritical Fluid Mobile Phase: The mobile phase consists primarily of CO₂, which is brought to a supercritical state by applying pressure and temperature above its critical point (7.38 MPa and 31.1 °C).[5] In this state, it exhibits properties of both a liquid and a gas. An organic modifier, typically an alcohol like methanol, is added to the CO₂ to increase the mobile phase's polarity and solvating power, which is essential for eluting polar compounds like Atorvastatin.[2]
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamate derivatives, are widely used for their broad enantiorecognition capabilities.[10] Separation is achieved through transient, stereoselective interactions between the enantiomers and the chiral selector immobilized on the silica support. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for each enantiomer.[2]
-
Role of Modifiers and Additives: The type and concentration of the organic modifier are critical parameters that directly impact enantioselectivity and resolution.[2] For ionizable compounds, small amounts of acidic or basic additives can be introduced to the modifier to suppress analyte ionization and significantly improve peak shape and resolution.[8]
Below is a diagram illustrating the fundamental workflow of an SFC system.
Method Development Strategy
The development of a robust chiral separation method follows a logical progression of screening and optimization. The causality behind our final protocol choices is rooted in achieving maximal resolution and throughput while ensuring reliability.
-
CSP Selection: The initial and most critical step is screening a variety of CSPs. Polysaccharide-based columns are the industry standard for their versatility. For Atorvastatin, columns like the Daicel CHIRALPAK® series have proven effective.[2][11] The CHIRALPAK AD-H, an amylose-based phase, was selected for this protocol due to its demonstrated high selectivity for Atorvastatin enantiomers, resulting from specific stereoelectronic interactions.[2]
-
Mobile Phase Optimization: Methanol was chosen as the organic modifier due to its protic nature and strong solubilizing power, which facilitates the necessary interactions for chiral recognition on the CSP. The concentration of methanol is a key driver of retention and resolution; a systematic evaluation revealed that a 10% concentration provides the optimal balance between analysis time and separation factor.[2]
-
System Parameter Tuning:
-
Back Pressure: Higher back pressure increases the density and elution strength of the mobile phase, generally reducing retention times.[12] A pressure of 150 bar is standard and provides robust performance.
-
Temperature: Temperature affects mobile phase density and reaction kinetics. While its effect can be complex, a moderately elevated temperature (e.g., 35-40°C) often improves peak efficiency.
-
Flow Rate: A higher flow rate (2.5 mL/min) is utilized to expedite the analysis, a key advantage of SFC's low-viscosity mobile phase.[2]
-
The logical flow of this optimization process is depicted below.
Detailed Application Protocol: Atorvastatin Isomer Resolution
This section provides a complete, step-by-step protocol for the analysis.
Instrumentation and Materials
-
SFC System: Analytical SFC system equipped with a UV-Vis or Photodiode Array (PDA) detector. A polarimetric detector can be used in series for absolute configuration confirmation.[2]
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar amylose tris(3,5-dimethylphenylcarbamate) phase).
-
Chemicals:
-
Supercritical Fluid Chromatography grade Carbon Dioxide.
-
HPLC or SFC grade Methanol.
-
Atorvastatin reference standard and sample material.
-
-
Sample Diluent: Methanol.
Optimized Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Setting | Rationale |
| Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Provides excellent enantioselectivity for Atorvastatin.[2] |
| Mobile Phase | Isocratic: 90% CO₂ / 10% Methanol (v/v) | Optimal balance of resolution and analysis time.[2] |
| Flow Rate | 2.5 mL/min | Enables rapid analysis due to low mobile phase viscosity.[2] |
| Column Temperature | 35 °C | Ensures stable conditions and good peak efficiency. |
| Back Pressure | 150 bar (15 MPa) | Maintains CO₂ in a supercritical state and provides robust performance. |
| Detector Wavelength | 246 nm | High absorbance wavelength for Atorvastatin.[7] |
| Injection Volume | 5 µL | Standard volume for analytical-scale injections. |
| Run Time | 10 minutes | Sufficient for elution and baseline resolution.[2] |
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of Atorvastatin reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Sample Solution (0.5 mg/mL): Accurately weigh an amount of the bulk drug substance or ground tablet powder equivalent to 5 mg of Atorvastatin into a 10 mL volumetric flask. Add approximately 7 mL of Methanol, sonicate for 10 minutes to ensure complete dissolution, allow to cool to room temperature, and dilute to volume with Methanol. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Step-by-Step Experimental Workflow
-
System Startup: Purge both the CO₂ and modifier pumps to remove any air bubbles.
-
Equilibration: Start the flow of mobile phase (90% CO₂ / 10% Methanol) at the specified flow rate, temperature, and back pressure. Allow the system to equilibrate for at least 15-20 minutes or until a stable baseline is observed at the detector.
-
Sequence Setup: Program the injection sequence, including standards, samples, and blanks (Methanol).
-
Injection: Inject 5 µL of the prepared standard and sample solutions.
-
Data Acquisition: Record the chromatogram for 10 minutes.
-
Data Analysis:
-
Identify the peaks corresponding to the Atorvastatin enantiomers based on the retention times obtained from the reference standard chromatogram.
-
Ensure the resolution between the enantiomer peaks is greater than 2.0 for accurate quantification.[2]
-
Calculate the enantiomeric purity by determining the area percentage of the undesired enantiomer relative to the total area of both enantiomer peaks.
-
Expected Results and Method Performance
Under the conditions described, a baseline separation of the Atorvastatin enantiomers is expected. The method's performance has been validated to be highly reliable.
-
Resolution: The resolution factor between the enantiomers consistently remains greater than 2.0, indicating excellent separation.[2]
-
Linearity: The method demonstrates strong linearity with a correlation coefficient (r²) greater than 0.9999.[2]
-
Precision: Both intra- and inter-day assay variations are typically under 0.63%, highlighting the method's high precision.[2]
Method Robustness
The protocol's trustworthiness is underscored by its robustness. Deliberate, minor variations to critical parameters were shown to have a minimal impact on the separation quality, ensuring method reliability across different instruments and laboratories.
| Parameter Varied | Variation Range | Impact on Resolution (Rs) |
| Flow Rate | ± 0.2 mL/min | Rs remains > 2.0 |
| Methanol % | ± 1% | Rs remains > 2.0 |
| Temperature | ± 5 °C | Rs remains > 2.0 |
| (Data synthesized from robustness testing reports).[2] |
Conclusion
The Supercritical Fluid Chromatography method detailed in this application note provides a simple, rapid, and effective solution for the enantiomeric separation of Atorvastatin.[2] By employing a Chiralpak AD-H column with an optimized CO₂/Methanol mobile phase, this protocol delivers high-resolution separation in a cost-effective and environmentally friendly manner. The validated robustness, precision, and linearity of this technique underscore its value as a tool for ensuring the enantiomeric purity of Atorvastatin, thereby meeting the modern regulatory and quality demands of the pharmaceutical industry.[2][7]
References
- World Journal of Pharmaceutical Research. (2019).
- Płotka-Wasylka, J., et al. (n.d.). Pharmaceutical and forensic drug applications of chiral supercritical fluid chromatography. Glasgow Caledonian University.
- Novakova, L., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Selvita. (2024).
- News-Medical.Net. (n.d.).
- Eckford, C. (2024). Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review.
- Haddad, B., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences.
- Murthy, M.V., et al. (n.d.). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry.
- Daicel Chiral Technologies. (n.d.).
- Komsta, Ł., et al. (2006). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND FOR MONITORING STABILITY IN SOLID PHASE. Acta Poloniae Pharmaceutica.
- De Klerck, K., et al. (n.d.).
- Mangelings, D., et al. (n.d.).
Sources
- 1. medjpps.com [medjpps.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 4. news-medical.net [news-medical.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. selvita.com [selvita.com]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. chiraltech.com [chiraltech.com]
- 12. afmps.be [afmps.be]
Technical Guide: Utilizing ent-Atorvastatin as a Stereochemical Probe in HMG-CoA Reductase Assays
[1][2][3]
Introduction & Scientific Rationale
In the development of HMG-CoA reductase inhibitors (statins), stereochemistry is the determinant of biological activity.[1][4] Atorvastatin (Lipitor®) acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] Its efficacy relies on the specific spatial arrangement of the 3,5-dihydroxyheptanoic acid side chain, which mimics the HMG-CoA transition state.[1][2]
ent-Atorvastatin is the enantiomer (mirror image) of the active drug.[1][2] It possesses the (3S,5S) configuration, contrasting with the active (3R,5R) form.[1]
Why Use ent-Atorvastatin?
-
Mechanism Validation (The "Distomer" Control): In complex biological systems (e.g., cell-based assays), small molecules often exhibit off-target effects unrelated to their primary mechanism.[1][2][3] If a cellular phenotype (e.g., apoptosis, anti-inflammatory signal) is observed with the active statin but not with the ent-Atorvastatin, the effect is confirmed to be HMG-CoA reductase-dependent.[1][2]
-
Assay Fidelity: It serves as a non-binding control in surface plasmon resonance (SPR) or thermal shift assays to quantify non-specific binding.[1]
-
Chiral Purity Analysis: It is used as a standard in HPLC/SFC method development to quantify enantiomeric excess (ee) in manufacturing.[1]
Mechanism of Action & Stereoselectivity[1]
The HMG-CoA reductase active site contains a "cis-loop" and a specific arrangement of residues (Lys735, His752, Asp767) that bind the HMG moiety.[1][2] The (3R,5R)-dihydroxy side chain of Atorvastatin aligns perfectly with these residues, displacing the natural substrate.[1] The (3S,5S) geometry of ent-Atorvastatin creates steric clashes, preventing high-affinity binding.[1][2][3]
Diagram 1: Stereoselective Inhibition Logic
The following diagram illustrates the divergent pathways of the active drug versus the enantiomer.
Caption: Mechanistic divergence: The active eutomer blocks the catalytic site, while the ent-distomer fails to bind but retains identical physicochemical properties for off-target control.
Experimental Protocol: Comparative Inhibition Assay
This protocol describes a spectrophotometric assay to determine the stereospecificity of inhibition.[1] It measures the oxidation of NADPH to NADP+ at 340 nm.[1]
Reagents & Preparation
| Component | Stock Conc.[1][2][5] | Preparation Note |
| Assay Buffer | 1X | 100 mM KH₂PO₄ (pH 7.4), 4 mM MgCl₂, 1 mM DTT.[1][2][3] |
| HMG-CoA Reductase | 0.5 mg/mL | Recombinant human catalytic domain (transmembrane domain removed).[1][2][3] |
| NADPH | 10 mM | Dissolve in Assay Buffer. Keep on ice. Light sensitive.[1][2] |
| HMG-CoA | 10 mM | Substrate.[1][2][3][5] Dissolve in ultrapure water. |
| Atorvastatin (Active) | 10 mM | Dissolve in DMSO.[1] |
| ent-Atorvastatin | 10 mM | Dissolve in DMSO.[1][2][3] |
Protocol Steps
Step 1: Compound Preparation [1][3]
-
Prepare serial dilutions of both Atorvastatin and ent-Atorvastatin in DMSO.
-
Range: 0.1 nM to 100 µM.
-
Note: Ensure final DMSO concentration in the assay is <1% to avoid enzyme denaturation.
Step 2: Enzyme Pre-incubation (Critical) Statins are tight-binding inhibitors.[1][2][3] Pre-incubation allows the inhibitor to occupy the active site before the substrate competes.[1]
-
In a 96-well UV-transparent plate, add:
-
Incubate at 37°C for 15 minutes .
Step 3: Reaction Initiation
-
Add 5 µL of NADPH (Final conc: 400 µM).
-
Add 10 µL of HMG-CoA (Final conc: 400 µM) to start the reaction.[1][2]
Step 4: Kinetic Measurement
-
Immediately place plate in a spectrophotometer pre-heated to 37°C.
-
Measure Absorbance at 340 nm every 20 seconds for 10 minutes.
-
Calculate the slope (ΔA340/min) for the linear portion of the curve.[1]
Data Analysis & Interpretation
Calculate the % Inhibition for each concentration:
Expected Results Table
| Parameter | Atorvastatin (Active) | ent-Atorvastatin (Control) | Interpretation |
| IC50 | 5 – 20 nM | > 10,000 nM (or Inactive) | Confirms stereospecific binding.[1][2][3] |
| Max Inhibition | ~100% | < 10% (at high conc.)[1] | High residual activity indicates lack of fit.[1] |
| Hill Slope | ~1.0 | N/A (Flat line) | Active drug follows 1:1 binding kinetics.[1] |
Troubleshooting:
Workflow Visualization
The following diagram outlines the decision matrix for using ent-Atorvastatin to validate a biological finding (e.g., a new anti-cancer property of statins).
Caption: Validation Workflow: Using the enantiomer to distinguish between specific enzyme inhibition and non-specific chemical effects.
References
-
PubChem. (n.d.).[1] ent-Atorvastatin Compound Summary. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]
-
Istvan, E. S., & Deisenhofer, J. (2001).[1] Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164.[1][2] [Link]
-
Assay Genie. (n.d.). HMG-CoA Reductase Activity Assay Kit Protocol. Retrieved January 30, 2026, from [Link][1]
-
Hermann, M., et al. (2006).[1] Enantioselective determination of atorvastatin. Journal of Chromatography A. (Contextual citation for chiral separation methods).
Sources
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. ent-Atorvastatin | C33H35FN2O5 | CID 62976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
Application Note: ent-Atorvastatin as a Stereochemical Negative Control for HMG-CoA Reductase Dependent Pathways
Abstract & Core Rationale
In pharmacological research, distinguishing between the on-target mechanism of action (MoA) and off-target physicochemical effects is the primary challenge of small-molecule validation. Atorvastatin, a potent HMG-CoA reductase (HMGCR) inhibitor, is widely used to study cholesterol biosynthesis and protein prenylation. However, its lipophilic nature often induces non-specific membrane perturbations or transporter interactions that mimic specific signaling events.
This guide details the use of ent-Atorvastatin (the 3S,5S enantiomer) as a rigorous negative control.
Unlike structural analogs which may possess different physicochemical properties (LogP, solubility), ent-Atorvastatin is the mirror image of the active drug. It retains identical physicochemical properties (lipophilicity, pKa, solubility) but lacks the specific 3R,5R stereochemistry required to bind the HMGCR catalytic pocket. Therefore, any biological effect observed with ent-Atorvastatin allows the researcher to confidently exclude HMGCR inhibition as the cause, isolating off-target toxicity or transporter interference.
Mechanistic Basis: The Chiral Switch
The pharmacological activity of statins is dictated by the "Easson-Stedman" three-point attachment model. The HMGCR binding pocket is highly stereospecific, designed to accommodate the (3R,5R)-dihydroxyheptanoic acid pharmacophore, which mimics the transition state of HMG-CoA reduction.
-
Atorvastatin (Active): The (3R,5R) configuration aligns the C3 and C5 hydroxyl groups with key residues (Ser565, Glu559, Asp690) and the carboxylate with Lys735 in the enzyme's active site.
-
ent-Atorvastatin (Inactive Control): The (3S,5S) configuration spatially inverts these hydroxyl groups. Despite having the exact same atoms and connectivity, the molecule cannot form the necessary hydrogen bond network to stabilize the enzyme-inhibitor complex.
Pathway Visualization
The following diagram illustrates the divergence in activity between the enantiomers within the Mevalonate pathway.
Figure 1: Mechanistic divergence. Atorvastatin inhibits the central enzyme HMGCR, while ent-Atorvastatin fails to bind but retains identical off-target potential.
Experimental Protocols
Protocol A: Reconstitution and Handling (Critical Step)
Statins exist in an equilibrium between the active open-acid form and the inactive lactone form. You must ensure both the active drug and the negative control are in the same form (Open Acid).
-
Solvent: Dissolve ent-Atorvastatin (Calcium or Sodium salt) in 100% DMSO.
-
Note: Do not use acidic buffers for reconstitution, as this promotes lactonization.
-
-
Concentration: Prepare a 10 mM stock solution.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Verification: If the compound has been stored for >6 months, verify the absence of lactone formation via HPLC. The lactone is more lipophilic and will elute later on a C18 column.
Protocol B: The "Self-Validating" Cytotoxicity Assay
Objective: To determine if observed cell death is due to HMGCR inhibition (on-target) or general chemical toxicity (off-target).
Materials:
-
Target Cell Line (e.g., HepG2, HUVEC)
-
ent-Atorvastatin (Negative Control)
-
Mevalonolactone (Rescue Compound)
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow 24h attachment.
-
Treatment Groups (n=4):
-
Group 1: Vehicle (DMSO 0.1%)
-
Group 2: Atorvastatin (Dose Response: 10 nM – 50 µM)
-
Group 3: ent-Atorvastatin (Dose Response: 10 nM – 50 µM)
-
Group 4: Atorvastatin (IC90) + Mevalonolactone (100 µM)
-
-
Incubation: 48 – 72 hours.
-
Readout: ATP-based viability assay (e.g., CellTiter-Glo).
Data Interpretation:
| Observation | Conclusion |
|---|---|
| Atorvastatin kills; ent-Atorvastatin has no effect. | VALID. The effect is HMGCR-dependent. |
| Both compounds kill at similar concentrations. | INVALID. The toxicity is off-target (likely membrane disruption or mitochondrial stress). |
| Mevalonate rescues Atorvastatin toxicity. | VALID. Confirms the mechanism is via the mevalonate pathway. |
Logical Workflow for Data Analysis
Use the following decision tree to interpret your experimental results when using ent-Atorvastatin.
Figure 2: Logical framework for interpreting negative control data. Divergence between the enantiomers confirms pathway specificity.
Comparative Data Summary
The following table summarizes the expected pharmacological profiles of the enantiomeric pair. Use this as a reference for expected IC50 shifts.
| Feature | Atorvastatin (3R,5R) | ent-Atorvastatin (3S,5S) | Rationale |
| HMGCR Binding (IC50) | ~ 8 nM | > 10,000 nM (Inactive) | Stereospecific pocket requirements [1]. |
| LogP (Lipophilicity) | 6.36 | 6.36 | Enantiomers have identical physical properties. |
| Solubility | Low (aq) | Low (aq) | Identical. |
| OATP1B1 Inhibition | Yes | Yes (Variable) | Transporter binding is less stereospecific than catalytic inhibition [2]. |
| P-gp (MDR1) Efflux | Substrate | Substrate | Physicochemical recognition dominates efflux [3]. |
Warning on Transporters: ent-Atorvastatin may still inhibit OATP or P-gp transporters. If your phenotype relies on the transport of other drugs (drug-drug interaction studies), ent-Atorvastatin acts as a physicochemical control, not a transporter-inactive control.
References
-
Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164.
-
Vildhede, A., et al. (2014). Hepatic uptake of atorvastatin: influence of variability in transporter expression on hepatic clearance and drug-drug interactions. Drug Metabolism and Disposition, 42(7), 1210-1218.
-
Bogman, K., et al. (2001). HMG-CoA reductase inhibitors as P-glycoprotein substrates and/or inhibitors. Journal of Pharmaceutical Sciences, 90(11), 1716-1723.
-
Hoffmann, M. M., et al. (2012). Stereoselective uptake of statins by the organic anion transporting polypeptide (OATP). British Journal of Pharmacology.
Sources
Troubleshooting & Optimization
Technical Support Center: Stereospecific Synthesis of Atorvastatin Analogs
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Stereocontrol & Yield in Heptanoic Acid Side-Chain Assembly
Introduction: The Imperative
Welcome to the Technical Support Center. You are likely here because your synthesis of an Atorvastatin analog has hit a critical bottleneck. Whether you are modifying the penta-substituted pyrrole core or optimizing the pharmacophore, the challenge invariably lies in maintaining the
In this guide, we move beyond standard textbook protocols to address the specific "failure modes" encountered in high-performance drug discovery. We focus on the Convergent Synthesis Strategy , where a fully functionalized chiral side chain is condensed with a 1,4-diketone.
Module 1: The Pyrrole Core Assembly (Paal-Knorr)
Context: The convergent Paal-Knorr reaction between a sterically hindered 1,4-diketone and a chiral amine is the industry standard (Parke-Davis/Pfizer route). However, it is prone to stagnation due to the massive steric bulk of the reagents.
Troubleshooting Guide
Q1: My Paal-Knorr condensation stalls at 40-50% conversion. Increasing temperature only degrades my chiral amine. What is the fix?
A: The stagnation is kinetic, not thermodynamic. The reaction requires specific acid catalysis to overcome the steric barrier without racemizing the amine's chiral centers.
-
The Fix: Pivalic Acid Catalysis. Standard mineral acids are too harsh for the acetonide-protected side chain. You must use Pivalic Acid (2,2-dimethylpropanoic acid) . Its steric bulk prevents it from attacking the protecting groups, while its acidity (
) is sufficient to catalyze the dehydration. -
Protocol Adjustment:
-
Switch solvent system to Toluene:Heptane:THF (1:4:1) .[1]
-
Add 1.0 equivalent of Pivalic Acid.
-
Implement active water removal (Dean-Stark trap or molecular sieves). The reaction is driven by entropy; water removal is non-negotiable.
-
Q2: I am seeing "Des-fluoro" impurities in the final pyrrole. Is this a reaction artifact?
A: No, this is likely an upstream raw material issue.
-
Root Cause: The des-fluoro impurity typically originates from the 4-fluorobenzaldehyde used to synthesize the 1,4-diketone precursor (via Stetter reaction).
-
Validation: Run a high-sensitivity HPLC on your 1,4-diketone starting material. If the des-fluoro analog is present >0.1%, it will carry through to the final product. It cannot be removed easily after the pyrrole forms.
Visualization: Paal-Knorr Optimization Workflow
Figure 1: Decision logic for overcoming steric stagnation in the Paal-Knorr synthesis of Atorvastatin analogs.
Module 2: The Chiral Side Chain ( )
Context: Establishing the syn-1,3-diol relationship is the most technically demanding step. You have two main routes: Chemical (Boron-mediated) or Biocatalytic (Enzymatic).
Comparative Data: Chemical vs. Biocatalytic Routes
| Feature | Chemical Route (Narasaka-Prasad) | Biocatalytic Route (DERA/KRED) |
| Key Reagent | DERA (Aldolase) or KRED (Reductase) | |
| Stereocontrol | Excellent for syn-diols ( | Excellent for enantioselectivity ( |
| Temp.[2][3] Control | Cryogenic ( | Ambient ( |
| Scalability | Difficult (Cryogenic handling) | High (Aqueous phase) |
| Primary Risk | Boron residue contamination | Enzyme inhibition/Stability |
Troubleshooting Guide
Q3: Using the chemical route, I am getting a mix of syn and anti diols (low diastereomeric excess). Why?
A: You likely have a failure in the boron chelation complex. The Narasaka-Prasad reduction relies on the formation of a rigid 6-membered boron chelate between the
-
The Fix:
-
Ensure the solvent is THF/Methanol (methanol aids the boron turnover).
-
Pre-complexation time: Stir the substrate with
at C for at least 30 minutes before adding . -
Temperature Discipline: If the temperature rises above
C during hydride addition, the chelate opens, and you lose stereocontrol (Fürst-Plattner rule violation).
-
Q4: My enzymatic reaction (DERA aldolase) yield drops precipitously after the first few batches.
A: DERA (Deoxyribose-5-phosphate aldolase) is sensitive to high concentrations of acetaldehyde (the donor substrate).
-
The Fix:
-
Dosing Strategy: Do not add all acetaldehyde at once. Use a continuous feed or stepwise addition to keep the concentration low (< 200 mM).
-
pH Control: Maintain pH strictly between 7.0 and 7.5. DERA denatures rapidly outside this window.
-
Module 3: Deprotection & Lactonization[4][5][6]
Context: The final step involves deprotecting the ester/acetonide to form the calcium salt.[4] A major pitfall is the formation of Atorvastatin Lactone , a pharmacologically inactive impurity.
Q5: My final HPLC shows 2-5% Lactone impurity. How do I remove it?
A: You cannot easily separate the lactone from the product. You must prevent its formation.[5]
-
Mechanism: Lactonization is acid-catalyzed and equilibrium-driven. It occurs if the pH drops below 8.0 during the calcium salt formation or workup.
-
The Fix:
-
Buffer: During the hydrolysis of the tert-butyl ester, ensure the pH never drops below 8.5.
-
Calcium Source: Use Calcium Acetate rather than Calcium Chloride. The acetate provides a buffering effect that prevents local acidification during the precipitation step.
-
Drying: Do not dry the final calcium salt under high heat/vacuum if it is slightly acidic; this promotes solid-state lactonization.
-
Visualization: Stereocontrol Pathways
Figure 2: Strategic selection between Chemical and Biocatalytic routes for stereospecific side-chain assembly.
References
-
Roth, B. D. (2002). The discovery and development of atorvastatin: a strategic overview. Progress in Medicinal Chemistry, 40, 1-22.
-
Baumann, M., et al. (2003). Development of a continuous process for the synthesis of a key intermediate for Atorvastatin. Organic Process Research & Development, 7(6), 1056-1059.
-
Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of β-hydroxy ketones to 1,3-diols with borane-THF. Tetrahedron, 40(12), 2233-2238.[6]
-
Patel, R. N. (2018). Biocatalytic synthesis of statin intermediates. Catalysts, 8(2), 64.
-
Pfizer Inc. (1993). Process for the synthesis of Atorvastatin. US Patent 5,273,995.
Sources
Technical Support Center: Troubleshooting Unexpected Activity with ent-Atorvastatin
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to help you navigate the often perplexing issue of observing biological activity with ent-Atorvastatin, a compound widely used as a negative control. As scientists, we rely on controls to validate our findings, and when a negative control behaves like an active compound, it can undermine the integrity of an entire study. This resource provides a logical, step-by-step framework to diagnose the root cause of these unexpected results, ensuring the robustness and reliability of your experimental data.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind using ent-Atorvastatin as a negative control and the common initial questions that arise when unexpected results occur.
Q1: What is ent-Atorvastatin and why is it used as a negative control?
Atorvastatin, marketed as Lipitor®, is a highly effective drug for lowering cholesterol.[1][2][3] It functions by competitively inhibiting a key enzyme in the cholesterol synthesis pathway called HMG-CoA reductase.[2][4][5] Like many biological molecules, Atorvastatin is chiral, meaning it exists in two mirror-image forms, known as enantiomers. The therapeutically active form is (3R,5R)-Atorvastatin. Its mirror image, (ent-Atorvastatin or (3S,5S)-Atorvastatin), has the same chemical formula but a different three-dimensional arrangement.
Enzyme active sites are highly specific in their shape and chemical properties. Due to this stereospecificity, ent-Atorvastatin does not fit correctly into the active site of HMG-CoA reductase and is therefore expected to be biologically inactive against this target.[6][7] This presumed lack of on-target activity makes it an ideal negative control; it allows researchers to verify that the biological effects they observe with the active Atorvastatin are genuinely due to the inhibition of HMG-CoA reductase and not some other, non-specific chemical property of the molecule.[8]
Q2: I'm observing a biological effect with my ent-Atorvastatin control. What are the most likely causes?
Observing an effect from a compound that should be inactive is a critical issue that requires immediate investigation. While it can be alarming, there is a logical set of potential causes that can be systematically explored. The most common reasons, in order of likelihood, are:
-
Chiral Impurity: Your batch of ent-Atorvastatin may be contaminated with the active (3R,5R)-Atorvastatin enantiomer. Even a small percentage of contamination can produce a significant biological signal, as Atorvastatin is potent.
-
Assay Artifacts: The compound itself may be interfering with your assay technology. This can include autofluorescence, light scattering, or non-specific interactions with detection reagents, leading to a false-positive signal.[9][10]
-
Non-Specific Effects at High Concentrations: At higher concentrations, many compounds can cause effects unrelated to a specific target, such as cytotoxicity, membrane disruption, or aggregation.
-
Undocumented Off-Target Activity: While designed to be inactive against HMG-CoA reductase, it is possible for ent-Atorvastatin to have its own, distinct biological activity on other cellular targets.[6][11][12]
Q3: How can an enantiomer, which is so similar, have different biological effects?
The specificity of drug-target interactions is analogous to a key fitting into a lock. While two keys (enantiomers) might look like mirror images, only one may have the correctly oriented grooves to turn the tumblers of the lock (the enzyme's active site). Biological systems, from enzymes to receptors, are made of chiral molecules (L-amino acids, D-sugars) and are inherently asymmetric. This means they can and do interact differently with the enantiomers of a chiral drug, leading to profound differences in pharmacology, toxicology, and pharmacokinetics.[7][13][14] In some cases, one enantiomer is therapeutic while the other is inactive or even toxic.[6][7]
Section 2: The Troubleshooting Workflow: A Step-by-Step Diagnostic Guide
When faced with unexpected activity from ent-Atorvastatin, a systematic approach is crucial. The following workflow is designed to help you efficiently identify the source of the problem, starting with the most probable and easiest-to-verify causes.
Troubleshooting Flowchart
The diagram below outlines the logical progression for diagnosing the issue. Start at the top and follow the path corresponding to your experimental observations.
Caption: A logical workflow for diagnosing unexpected experimental results.
Section 3: Protocol Deep Dive: Key Validation Experiments
Here you will find detailed methodologies for the critical experiments outlined in the troubleshooting workflow. Performing these correctly is essential for a definitive diagnosis.
Protocol 1: Assessment of Enantiomeric Purity by Chiral HPLC
Objective: To separate and quantify the active Atorvastatin from its enantiomer (ent-Atorvastatin) in your sample, thereby determining the precise enantiomeric purity.
Background: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating enantiomers.[13][15][16] The CSP creates a chiral environment where the two enantiomers interact differently, causing them to travel through the column at different speeds and elute at different times.
Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase is effective for separating Atorvastatin enantiomers. Columns such as CHIRALPAK® AD-H, OD-RH, or IA-3 are commonly cited for this purpose.[15][17][18][19]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a nonpolar solvent like n-hexane and a polar modifier like 2-propanol (isopropanol) or ethanol.[15][19] A common starting ratio is 95:5 (v/v) n-hexane:2-propanol.[15] This must be optimized for your specific column and system.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of your ent-Atorvastatin sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare a reference standard of the active (3R,5R)-Atorvastatin at the same concentration.
-
Prepare a resolution solution by mixing a small amount of the active standard into your ent-Atorvastatin sample to ensure you can identify and resolve both peaks.
-
-
Chromatographic Conditions (Example):
-
Data Analysis:
-
Inject the resolution solution first to identify the retention times for both ent-Atorvastatin and the active Atorvastatin.
-
Inject your ent-Atorvastatin sample.
-
Integrate the area under the curve (AUC) for both peaks.
-
Calculate the enantiomeric purity (or enantiomeric excess, e.e.) as: % Purity = [AUC of ent-Atorvastatin / (AUC of ent-Atorvastatin + AUC of Atorvastatin)] * 100
-
A purity level below 99.5% indicates significant contamination that could easily explain on-target biological activity.
-
Protocol 2: Assessing Assay Interference (Example: Fluorescence-Based Assay)
Objective: To determine if the ent-Atorvastatin compound is directly interfering with the assay's detection method, creating a false-positive signal.
Background: Many small molecules can emit their own fluorescence (autofluorescence) or quench the fluorescence of a reporter dye, which are common sources of artifacts in cell-based screening.[10][20]
Methodology:
-
Prepare a Compound-Only Control Plate:
-
Use the same type of microplate as your main experiment.
-
Add assay buffer to all wells. Do not add cells, enzymes, or any biological components.
-
Add ent-Atorvastatin in the same concentration range used in your experiment to a set of wells.
-
Include wells with only assay buffer + vehicle (e.g., DMSO) as a background control.
-
-
Read the Plate:
-
Use the same plate reader and settings (excitation/emission wavelengths, gain) as your main experiment.
-
-
Data Analysis:
-
Subtract the average signal from the vehicle-only wells from the signal in the compound-containing wells.
-
If you observe a significant, dose-dependent increase in signal, your compound is likely autofluorescent at those wavelengths.
-
-
Assessing Interaction with Detection Reagents:
-
If your assay involves adding a detection reagent that generates a signal (e.g., CellTiter-Glo®), repeat the above experiment, but this time, add the detection reagent to the wells containing buffer and your compound.
-
A change in signal compared to the reagent in buffer alone indicates a direct interaction between your compound and the detection chemistry.
-
Section 4: Data Interpretation & Next Steps
This section provides a quick reference table to help you interpret your findings and decide on the appropriate corrective actions.
Table of Unexpected Results and Probable Causes
| Observed Phenomenon | Most Likely Cause | Recommended Action |
| Potent, dose-dependent activity with an EC50 approaching that of active Atorvastatin. | Chiral Impurity. The sample is contaminated with the active enantiomer. | Validate Purity. Perform chiral HPLC analysis. If contaminated, acquire a new, high-purity batch with a Certificate of Analysis. |
| Weak activity observed only at very high concentrations (>10 µM). | Non-specific effects or cytotoxicity. At high concentrations, compounds can disrupt cellular processes non-specifically. | Assess Viability. Run a standard cytotoxicity assay (e.g., LDH or MTT) in parallel with your functional assay. |
| Activity is observed, but the dose-response curve is flat or has an unusual shape. | Assay Interference/Artifact. The compound is likely interacting with the assay components or detection method. | Run Artifact Controls. Perform the experiments described in Protocol 2 to check for autofluorescence or reagent interaction. |
| The compound is chirally pure, non-cytotoxic, and shows no assay interference, yet a reproducible, dose-dependent effect persists. | Genuine Off-Target Activity. The enantiomer may have a biological activity distinct from HMG-CoA reductase inhibition. | Investigate Further. This is a potentially novel finding. Use orthogonal assays, target identification methods, or consult literature for known off-targets of related compounds.[11][12][21] |
Section 5: Final Recommendations
-
Always Verify Your Reagents: Never assume a purchased compound is 100% pure. For critical reagents like negative controls, independent verification of identity and purity is a best practice.
-
Trust Your Controls, but Verify Them: The purpose of a control is to reveal flaws in an experimental system.[22] When a control "fails," it is often succeeding at its job by alerting you to an underlying issue that must be resolved.[25]
-
Consider the Possibility of New Biology: While less common, the potential for discovering novel off-target effects is real.[11] If all other explanations are exhausted, you may be on the verge of a new discovery.
By following the structured troubleshooting guide presented here, you can systematically and efficiently diagnose the cause of unexpected activity with your ent-Atorvastatin control, ensuring that your research is built on a foundation of validated, trustworthy data.
References
-
Atorvastatin Uses, Interactions & Side Effects. (2019). News-Medical.net. [Link]
-
What is the mechanism of action of Atorvastatin (Lipitor)? (2025). Dr.Oracle. [Link]
-
Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis. (2024). ResearchGate. [Link]
-
Are Enantiomer of Chemical Probes Good Negative Controls? (2021). openlabnotebooks.org. [Link]
-
ent-Atorvastatin. PubChem, National Institutes of Health. [Link]
-
Dvorak, Z., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLoS ONE. [Link]
-
Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual, National Center for Biotechnology Information. [Link]
-
Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Mediterranean Journal of Pharmacy and pharmaceutical sciences. [Link]
-
Atorvastatin. (2025). StatPearls, National Center for Biotechnology Information. [Link]
-
Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases. (n.d.). British Journal of Pharmacology. [Link]
-
The controls that got out of control: How failed control experiments paved the way to transformative discoveries. (2025). National Institutes of Health. [Link]
-
Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (n.d.). PubMed Central, National Institutes of Health. [Link]
-
How to respond to negative, unexpected data and results? (2020). Charlesworth Author Services. [Link]
-
Chiral screening approach of Atorvastatin diasterteomers by HPLC methods. (n.d.). ResearchGate. [Link]
-
Atorvastatin. Wikipedia. [Link]
-
Can anyone help identify this cell culture artifact? (2016). ResearchGate. [Link]
-
Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
-
Optical isomers of statins enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. (n.d.). Endocrine Abstracts. [Link]
-
Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. (2025). ResearchGate. [Link]
-
Unexpected Results in Online Controlled Experiments. (2025). ResearchGate. [Link]
-
Atorvastatin. PubChem, National Institutes of Health. [Link]
-
A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. (n.d.). Rasayan Journal of Chemistry. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI. [Link]
-
An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. (n.d.). MDPI. [Link]
-
A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central, National Institutes of Health. [Link]
-
Off target effects of statins shape total mortality? (n.d.). PubMed Central, National Institutes of Health. [Link]
-
How to measure and minimize off-target effects... (2021). YouTube. [Link]
-
Atorvastatin Application Note. Chiral Technologies. [Link]
-
Understanding Negative and Positive Controls in Scientific Experiments. (2026). Oreate AI Blog. [Link]
-
Polygenic Hypercholesterolemia Medication. (2024). Medscape. [Link]
-
Chiral Drugs: An Overview. (n.d.). PubMed Central, National Institutes of Health. [Link]
-
Cell-based assays on the rise. (2022). BMG LABTECH. [Link]
-
Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. (n.d.). PubMed Central, National Institutes of Health. [Link]
-
What do you do with experimental results that are inconsistent? How do you analyze them? (2013). Quora. [Link]
Sources
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. news-medical.net [news-medical.net]
- 5. droracle.ai [droracle.ai]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medjpps.com [medjpps.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. chiraltech.com [chiraltech.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Off target effects of statins shape total mortality? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to respond to negative, unexpected data and results? – Charlesworth Author Services [cwauthors.com]
- 24. quora.com [quora.com]
- 25. Understanding Negative and Positive Controls in Scientific Experiments - Oreate AI Blog [oreateai.com]
Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of ent-Atorvastatin
Welcome to the technical support center dedicated to addressing the challenges associated with the LC-MS/MS analysis of ent-Atorvastatin. As drug development professionals and researchers, you are aware that accurate quantification of chiral drugs is paramount. This guide is structured to provide you with in-depth, field-proven insights into identifying, understanding, and mitigating matrix effects that can compromise the integrity of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant concern for ent-Atorvastatin analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, which for our purposes is ent-Atorvastatin.[1] Matrix effects are the alteration of ionization efficiency—either suppression or enhancement—of ent-Atorvastatin caused by co-eluting compounds from the sample matrix.[1]
This is a critical issue because it can lead to inaccurate and unreliable quantification.[2] If the matrix effect is not consistent across samples and standards, it will compromise the precision and accuracy of your results. For chiral molecules like atorvastatin, it's also important to consider that the enantiomer, the therapeutically active (3R, 5R)-atorvastatin, and the inactive ent-Atorvastatin, may be affected differently by the matrix, potentially leading to skewed enantiomeric ratio determinations.
Q2: What are the primary causes of matrix effects in plasma-based assays for ent-Atorvastatin?
A2: The primary culprits behind matrix effects in plasma are endogenous components that are co-extracted with your analyte. For a moderately lipophilic compound like atorvastatin, these often include:
-
Phospholipids: These are abundant in plasma membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[3] They tend to elute in the middle of a typical reversed-phase gradient, a region where many drug molecules also elute.
-
Salts and Other Endogenous Molecules: Components like salts, amino acids, and other small molecules can also interfere with the ionization process.
-
Exogenous Contaminants: Materials from collection tubes (e.g., polymers, anticoagulants like heparin) can also contribute to matrix effects.
Q3: How can I determine if my ent-Atorvastatin assay is suffering from matrix effects?
A3: A systematic evaluation during method development and validation is essential. The most common approach is the post-extraction spike method . This involves comparing the analyte's response in a blank, extracted matrix that has been spiked with the analyte post-extraction to the response of the analyte in a neat solution (e.g., mobile phase).
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to regulatory guidelines, the variability of the matrix factor across different lots of the biological matrix should be assessed to ensure the method is rugged.[4]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor reproducibility and accuracy at the Lower Limit of Quantification (LLOQ).
-
Underlying Cause: Matrix effects are often most pronounced at lower concentrations where the analyte-to-interference ratio is less favorable.
-
Troubleshooting Workflow:
-
Confirm Matrix Effect: Use the post-extraction spike method with multiple lots of blank matrix to confirm that variability in ion suppression or enhancement is the root cause.
-
Improve Sample Cleanup: If you are using a simple protein precipitation (PPT) method, consider a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids.[5]
-
Optimize Chromatography: Develop a chromatographic method that separates ent-Atorvastatin from the regions of significant ion suppression. A post-column infusion experiment can help identify these "suppression zones."
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated version of atorvastatin is the ideal internal standard as it will co-elute and experience similar matrix effects as the analyte, thereby providing effective compensation.
-
In-Depth Protocols and Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike method to quantitatively determine the matrix factor.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard of ent-Atorvastatin into the final reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the ent-Atorvastatin standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the ent-Atorvastatin standard into the biological matrix before extraction at the same concentrations. This set is used to determine recovery.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = Mean Peak Area of Set B / Mean Peak Area of Set A
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
The coefficient of variation (%CV) of the matrix factor across the different lots should be ≤15%.[4]
-
Protocol 2: Comparative Analysis of Sample Preparation Techniques
This section provides a comparative overview of common sample preparation methods for ent-Atorvastatin analysis.
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).[5] | Fast, simple, and inexpensive. | Does not effectively remove phospholipids and salts, leading to higher matrix effects. | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[6][7] | Cleaner extracts than PPT, good removal of salts and some phospholipids. | Can be labor-intensive and require larger volumes of organic solvents. | Assays requiring better cleanliness than PPT without the complexity of SPE. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[8] | Provides the cleanest extracts, significantly reducing matrix effects. | More complex method development, higher cost per sample. | High-sensitivity assays where minimal matrix effects are critical for achieving the required LLOQ. |
A newer technique, Salting-Out Assisted Liquid-Liquid Extraction (SALLE) , combines elements of PPT and LLE and has shown promise in reducing matrix effects for atorvastatin and its metabolites.[9]
Visualizing the Workflow
The following diagram illustrates a comprehensive workflow for developing a robust LC-MS/MS method for ent-Atorvastatin, with a focus on mitigating matrix effects.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS-MS simultaneous determination of atorvastatin and ezetimibe in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma [mdpi.com]
Technical Support Center: ent-Atorvastatin Reference Standards
Troubleshooting Guide for Contamination & Purity Issues
Audience: Analytical Chemists, QC Researchers, and DMPK Scientists. Scope: This guide addresses "contamination" not merely as external particulate matter, but as intrinsic chemical instability (lactonization) and stereochemical degradation that compromises ent-Atorvastatin (3S,5S-Atorvastatin) when used as a chiral reference standard.
Introduction: The "Phantom" Contaminant
As a Senior Application Scientist, I frequently field inquiries where researchers suspect their ent-Atorvastatin batch is "contaminated" because they observe split peaks or unexpected retention times (RT) in HPLC/LC-MS.
The Reality: 90% of these cases are not external contamination. They are in-situ chemical conversions triggered by improper sample handling. ent-Atorvastatin, like its pharmacologically active enantiomer, is chemically labile. It exists in a delicate equilibrium between its open hydroxy-acid form (the salt) and its closed lactone form.
This guide provides the protocols to distinguish between true contamination and chemical instability.
Module 1: The Lactone Interference (Spontaneous Cyclization)
Symptom: You observe a second peak in your chromatogram that is less polar (longer RT in Reverse Phase) than the ent-Atorvastatin peak. The area count of this impurity increases the longer the sample sits in the autosampler.
Mechanism:
Atorvastatin congeners undergo acid-catalyzed (and even spontaneous) intramolecular esterification. The
Visualizing the Pathway
Troubleshooting Protocol: Differentiating Lactone from Contamination
Step 1: The pH Check
-
Action: Check the pH of your sample diluent.
-
Rule: If your diluent contains 0.1% Formic Acid or TFA (common in LC-MS), you are actively synthesizing the contaminant.
-
Correction: Dissolve ent-Atorvastatin in neutral or slightly basic buffers (e.g., Ammonium Acetate pH 7.0 or pure Methanol). Avoid unbuffered acetonitrile/water mixtures if they sit for >4 hours.
Step 2: The Peak Shift Test To confirm the impurity is the lactone and not an external contaminant:
-
Take an aliquot of the "contaminated" sample.
-
Add NaOH (0.1 M) to raise pH to ~10.
-
Incubate at 37°C for 30 minutes.
-
Neutralize and re-inject immediately.
-
Result: If the "impurity" peak disappears and the main ent-Atorvastatin peak increases, it was the lactone. If the peak remains, it is a true chemical contaminant (likely a diastereomer or synthesis byproduct).
Module 2: Chiral Resolution & Enantiomeric Purity
Symptom: The ent-Atorvastatin peak co-elutes with the Atorvastatin (active drug) peak, or you observe a "shoulder" suggesting racemization.
Context: ent-Atorvastatin is the (3S,5S) isomer. The active drug is (3R,5R).[1] Separation requires specific polysaccharide-based chiral stationary phases. Standard C18 columns cannot distinguish these.
Recommended Chiral Methodologies
| Parameter | Method A (Normal Phase) | Method B (Reverse Phase) |
| Column | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) | Chiralpak IA-3 (Immobilized Amylose) |
| Mobile Phase | n-Hexane : Ethanol (90:10 v/v) | Acetonitrile : Water (45:55 v/v) with 0.1% Formic Acid* |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 244 nm | UV @ 244 nm or MS |
| Typical RT | ent-isomer elutes before active isomer | ent-isomer elutes after active isomer (Column dependent) |
| Notes | Strictly isocratic. Highly sensitive to water traces.[2] | Acid additive required for peak shape but promotes lactonization (See Module 1). |
> Critical Note on Method B: While acid improves peak shape on RP-Chiral columns, it promotes lactonization. For RP-Chiral analysis, keep run times short and autosampler temperatures at 4°C to minimize on-column degradation.
Troubleshooting Low Resolution (Rs < 1.5)
If your ent-Atorvastatin standard overlaps with the racemate:
-
Solvent Mismatch: Injecting a sample dissolved in 100% Ethanol onto a Hexane-heavy mobile phase causes peak broadening. Fix: Dissolve sample in Mobile Phase.
-
Column History: Amylose columns have "memory." If the column was previously used with strong basic modifiers (DEA/TEA), it may require extensive washing (Isopropanol flush) to restore chiral recognition for acidic statins.
Module 3: Handling & Environmental Stability
Symptom: The solid standard appears sticky, clumped, or shows hydrolysis products (free acid) before dissolution.
Root Cause: Atorvastatin salts (calcium/sodium) are hygroscopic .
-
Absorption of atmospheric moisture initiates hydrolysis of the amide bond or salt disproportionation.
-
ent-Atorvastatin is sensitive to photo-oxidation.
Storage & Handling Protocol
-
Desiccation: Store vials in a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.
-
Light Protection: Use amber glassware. Atorvastatin undergoes photo-degradation to form phenanthrene derivatives upon exposure to UV/VIS light.
-
Solvent Choice for Stock:
-
Preferred: Methanol (HPLC Grade).
-
Avoid: DMSO (Difficult to remove, can cause oxidation over time).
-
Logic Flow: Troubleshooting Contamination
Use this decision tree to diagnose the specific nature of your sample issue.
Frequently Asked Questions (FAQ)
Q: Can I use the same C18 column for ent-Atorvastatin that I use for regular Atorvastatin? A: For chemical purity (identifying degradation products), yes. For enantiomeric purity (distinguishing ent from active), no. You must use a chiral column (e.g., Chiralpak AD-H).[3][4]
Q: My ent-Atorvastatin standard has a purity of 98%, but I see a 5% impurity peak in LC-MS. Is the CoA wrong? A: Likely not. LC-MS sources are acidic (formic acid is common). The heat and acidity in the ESI source can convert up to 30% of the parent drug into the lactone during ionization. Compare UV data (pre-source) with MS data. If the UV trace is clean but MS shows the impurity, it is an artifact of the MS source conditions.
Q: Why does the retention time of my standard drift day-to-day? A: This is often due to the "Memory Effect" on chiral columns or pH fluctuation in the mobile phase. Ensure your mobile phase is freshly prepared. If using Normal Phase (Hexane/Ethanol), ensure the column is thermally equilibrated, as temperature shifts significantly alter chiral selectivity.
References
-
United States Pharmacopeia (USP). Atorvastatin Calcium Monograph. USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention.
-
Hoffmann, M., & Nowosielski, M. (2008). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 6(19), 3508-3514.
-
Jamali, B., et al. (2014). Chiral separation of atorvastatin enantiomers by HPLC using amylose-based stationary phases. Chromatographia, 77, 11-18.
-
Shah, R.P., et al. (2008). Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 143-149.
-
Chiral Technologies. Application Note: Separation of Atorvastatin on CHIRALPAK IA-3.
Sources
Technical Support Center: ent-Atorvastatin Stereochemical Validation
Subject: Confirmation of (3S, 5S)-Atorvastatin Stereochemistry Case ID: ENT-ATV-VAL-001 Support Tier: Level 3 (Senior Application Scientist)[1]
The Stereochemical Challenge
Welcome to the Advanced Support Center. You are likely here because you have synthesized the enantiomer of Atorvastatin and need to rigorously prove its structure.
The Core Distinction:
-
Commercial Atorvastatin (Lipitor): (3R, 5R) configuration.
-
Target Molecule (ent-Atorvastatin): (3S, 5S) configuration.[1][2][3][4]
Warning: Standard achiral analytical methods (C18 HPLC, 1H NMR, MS, IR) cannot distinguish between these two forms. They will appear identical. You must use chiral-specific techniques to validate the inversion of the two stereocenters.
Validation Workflow (Decision Tree)
Use this logic flow to determine the necessary experiments for your specific regulatory or research needs.
Figure 1: Strategic workflow for stereochemical confirmation. Green paths indicate successful validation.
Tier 1 Troubleshooting: Rapid Identification
These methods provide strong evidence of enantiomeric purity but do not strictly prove absolute configuration without a reference standard.
Method A: Optical Rotation (Polarimetry)
The Principle: Enantiomers rotate plane-polarized light in equal magnitude but opposite directions.
-
Commercial Atorvastatin Calcium (3R, 5R): Typically Levorotatory (
) in DMSO at 25°C.[1][5] -
Expected ent-Atorvastatin (3S, 5S): Must be Dextrorotatory (Positive sign) in the same solvent.[1]
Troubleshooting Guide:
| Issue | Diagnosis | Solution |
|---|
| Low Magnitude (
Method B: Chiral HPLC (The "Coinjection" Standard)
The Principle: A chiral stationary phase (CSP) interacts differently with the (3R, 5R) and (3S, 5S) forms, causing them to elute at different times.
Critical Protocol: The Coinjection Test
You cannot rely on retention time (
Figure 2: The Coinjection Logic. Two peaks in the mixture confirm the presence of the enantiomer.
Recommended Conditions (Chiralpak AD-H):
-
Mobile Phase: n-Hexane : Ethanol : TFA (85 : 15 : 0.1).[1][6][7]
-
Flow Rate: 1.0 mL/min.[7]
-
Expected Result: The (3S, 5S) enantiomer often elutes before the (3R, 5R) form on AD-H columns, but this must be confirmed experimentally.
Tier 2 Troubleshooting: Absolute Configuration
If you need to prove the structure "ab initio" (without relying on the commercial standard's label), use these methods.
Method C: Circular Dichroism (CD)
The Principle: Chiral molecules absorb left- and right-circularly polarized light differently.[1]
-
Commercial (3R, 5R): Shows a specific CD curve (e.g., negative Cotton effect at
). -
Target (3S, 5S): Must show a perfect mirror image spectrum.
Protocol:
-
Dissolve sample in MeOH (approx 0.1 mg/mL).
-
Scan range: 200–400 nm.[8]
-
Overlay the spectrum with the commercial standard.
-
Pass Criteria: Valleys in the standard become peaks in your sample at the exact same wavelengths.
Method D: X-Ray Crystallography (The Gold Standard)
The Principle: Determines the absolute spatial arrangement of atoms. Requirement: You must grow a single crystal suitable for diffraction. Analysis: Look for the Flack Parameter .
-
Flack Parameter
0: The proposed structure (3S, 5S) is correct. -
Flack Parameter
1: The structure is the inverted image (3R, 5R).
Frequently Asked Questions (FAQs)
Q: My HPLC shows three peaks. What happened? A: You likely have diastereomers. The synthesis of Atorvastatin involves two chiral centers. If the stereocontrol was poor, you might have generated the (3R, 5S) or (3S, 5R) forms (diastereomers).
-
Action: Check the resolution between the main peak and the impurities.[6][7] Diastereomers usually separate easily on standard C18 columns, whereas enantiomers require Chiral columns.
Q: Can I use NMR to confirm the enantiomer? A: Not directly. In a standard solvent (CDCl3), the NMR is identical.
-
Workaround: You can use a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or derivatize with Mosher's Acid .[1] This converts the enantiomers into diastereomers, which will show different chemical shifts in 1H NMR.
Q: Does the salt form (Calcium vs Sodium) affect the Optical Rotation sign? A: Yes, it can affect the magnitude and solubility, though the sign usually remains consistent for the anionic core. Always compare the free acid to the free acid or calcium salt to calcium salt to avoid ambiguity.
References
-
Chiral HPLC Method Validation
-
Source: Rasayan Journal of Chemistry.[9] "A Validated LC Method for Determination of the Enantiomeric Purity of Atorvastatin."
-
Link:
-
-
Commercial Atorvastatin Data (PubChem)
- Source: PubChem Compound Summary for CID 60823 (Atorvast
-
Link:[1]
-
Stereochemical Structure Verification
-
Circular Dichroism of Statins
- Source: Royal Society of Chemistry (RSC) Advances.
-
Link:[1]
Sources
- 1. Atorvastatin, (3S,5R)- | C33H35FN2O5 | CID 6093359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 3. apexbt.com [apexbt.com]
- 4. bookpremiumfree.com [bookpremiumfree.com]
- 5. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Chiral screening approach of atorvastatin diastereomers by HPLC method [ppj.org.ly]
Optimizing injection volume for ent-Atorvastatin SFC analysis
Topic: Optimizing Injection Volume for Chiral Purity Assays
Welcome to the Advanced Chromatography Support Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist (SFC Technologies)
Executive Summary: You are likely here because your ent-Atorvastatin (enantiomer) analysis is suffering from peak distortion—specifically split peaks, fronting, or broad "shoulders"—despite using a high-performance Chiralpak AD-H or OD-H column.
In Supercritical Fluid Chromatography (SFC), injection volume is not just a quantity; it is a thermodynamic variable. Because Atorvastatin is typically dissolved in Methanol (a strong solvent in SFC) but analyzed in a CO
This guide provides the protocols to optimize your injection volume, balancing the trade-off between Sensitivity (LOD) and Resolution (
Module 1: The Mechanism (Why Your Peaks Are Splitting)
In Reversed-Phase LC (RPLC), injecting a sample in a weak solvent (water) focuses the peak. In SFC, the opposite occurs. You are likely dissolving Atorvastatin in pure Methanol (MeOH) because of its solubility profile.
-
The Mismatch: In SFC, Methanol is a strong eluting solvent (modifier). CO
is the weak solvent. -
The Phenomenon: When you inject a large plug of MeOH, the Atorvastatin molecules inside the injection plug travel faster than the molecules at the edges (which interact immediately with the CO
/Stationary Phase). -
The Result: The center of the peak "races" ahead, causing a distortion that looks like a split peak or a "mushroom" cap.
Visualizing the Strong Solvent Effect
The following diagram illustrates the hydrodynamic behavior of a strong solvent plug (MeOH) traveling through a CO
Figure 1: Mechanism of peak distortion caused by injecting strong solvent (MeOH) into a CO
Module 2: Optimization Protocol (The "Self-Validating" Workflow)
Do not guess your injection volume. Use this titration protocol to mathematically determine the Maximum Injection Volume (
Step 1: Calculate Your Theoretical Limit
A general rule of thumb in SFC is that
| Column Dimension (mm) | Approx. Void Vol ( | Rec. Start Vol ( | Max Vol Limit ( |
| 2.1 x 100 | ~220 µL | 0.5 µL | 2.0 µL |
| 3.0 x 100 | ~450 µL | 1.0 µL | 5.0 µL |
| 4.6 x 150 (Standard) | ~1,600 µL | 2.0 µL | 15 - 20 µL |
| 4.6 x 250 | ~2,700 µL | 5.0 µL | 30 - 40 µL |
Note: Values assume a fully porous 5µm particle. For superficially porous particles (SPP), reduce volumes by 30%.
Step 2: The Loading Study (Experimental)
Perform the following sequence to find the "Cliff Edge"—the point where resolution collapses.
-
Baseline: Inject 1 µL of your standard (e.g., 1 mg/mL ent-Atorvastatin + Atorvastatin). Record Resolution (
) and Peak Width at 5% height ( ). -
Escalation: Double the injection volume sequentially (2 µL, 4 µL, 8 µL, etc.) while keeping the total mass constant (dilute the sample proportionally) OR keeping concentration constant (if testing for sensitivity).
-
Validation: Plot
(x-axis) vs. (y-axis). -
Cut-off: The optimal volume is the point immediately before
drops by >10%.
Module 3: Troubleshooting & FAQs
Q1: I need higher sensitivity for trace ent-Atorvastatin (0.1% limit), but 5 µL injections are splitting. What do I do? A: You have hit the "Solvent Capacity" wall. You cannot inject more MeOH. You must change the nature of the injection solvent, not just the volume.
-
The Fix: Switch to a "Co-Solvent" injection strategy.
-
Dissolve Atorvastatin in a minimum amount of MeOH/DMSO.
-
Dilute this stock 1:4 with a weaker solvent that is miscible with CO
, such as Acetonitrile (ACN) or even Isopropanol (IPA) (IPA is weaker than MeOH in SFC). -
Why? This lowers the elution strength of the sample plug, allowing "focusing" at the head of the column [3].
-
Q2: My peaks are fronting (leaning forward). Is this an injection volume issue? A: Likely yes, but it could also be Mass Overload .
-
differentiation Test: Inject half the volume at double the concentration .
-
If the peak shape improves, it was a Volume Overload (Solvent Effect).
-
If the peak shape stays bad, it is Mass Overload (Saturation of Chiral Stationary Phase sites). Atorvastatin has high molecular weight and can saturate adsorption sites on AD-H columns quickly.
-
Q3: Does temperature affect the injection limit?
A: Yes. Higher temperatures decrease the density of the CO
-
Protocol: If you are running at 40°C, try lowering the column oven to 30°C or 25°C . This increases CO
density, making it more similar to your injection solvent, which can tolerate slightly larger injection volumes [4].
Module 4: Decision Logic for Method Development
Use this flowchart to guide your daily experiments.
Figure 2: Decision tree for optimizing injection parameters based on peak topology.
References
-
Restek Corporation. (2018).[1][2] LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape. Retrieved from [Link]
-
Fairchild, J. N. (2014). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters Corporation Application Note. Retrieved from [Link]
-
Tarafder, A. (2016). Impact of injection solvents on supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]
Sources
Technical Support Center: A Guide to Solubilizing ent-Atorvastatin in Aqueous Buffers
Prepared by: Senior Application Scientist, Drug Discovery & Development Support
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of ent-Atorvastatin. As the enantiomer of the widely used drug Atorvastatin, its physicochemical properties present identical challenges in experimental settings. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve consistent and reliable experimental results.
Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of ent-Atorvastatin that underpin its solubility issues.
Q1: Why is ent-Atorvastatin so poorly soluble in neutral aqueous buffers?
ent-Atorvastatin is classified as a Biopharmaceutical Classification System (BCS) Class II compound, which is characterized by high membrane permeability but low aqueous solubility[1][2]. Its poor solubility is a direct result of its molecular structure:
-
High Lipophilicity: The molecule has a high octanol/water partition coefficient (LogP) of approximately 6.36, indicating it is very hydrophobic and prefers non-polar environments over water[2][3].
-
Weak Acidic Nature: It is a weak carboxylic acid with a pKa of approximately 4.5[2][4]. In aqueous solutions at or below this pH, the molecule is predominantly in its neutral, protonated form, which is significantly less soluble than its ionized, deprotonated form.
Q2: What is the pKa of ent-Atorvastatin and why is it critically important for solubility?
The pKa of the terminal carboxyl group is approximately 4.5[4]. The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (uncharged) and deprotonated (charged) forms.
-
Below pH 4.5: The compound is mostly uncharged and highly insoluble. Atorvastatin calcium is officially described as insoluble in aqueous solutions of pH 4 and below[5][6].
-
Above pH 4.5: The compound begins to ionize, forming the more soluble carboxylate anion. Solubility markedly improves at pH values greater than 5.5 (pKa + 1), where the ionized form predominates[4]. For instance, the solubility in an aqueous solution at pH 6.0 is reported to be about 1.23 mg/mL, compared to just 0.0204 mg/mL at pH 2.1[7].
Q3: What is the difference between using ent-Atorvastatin free acid versus a salt form, like the calcium salt?
ent-Atorvastatin is often supplied as a calcium salt. While salt formation is a common strategy to improve the dissolution rate and handling of a parent compound, it does not guarantee high solubility in all aqueous media. Atorvastatin calcium remains very slightly soluble in distilled water and pH 7.4 phosphate buffer[5][6][8]. The primary challenge remains the intrinsic low solubility of the molecule at physiological pH, regardless of the initial salt form.
Q4: Are there any stability concerns I should be aware of when preparing solutions?
Yes. ent-Atorvastatin is susceptible to degradation under several conditions:
-
Acidic Hydrolysis: In low pH environments, the molecule can undergo intramolecular cyclization to form its corresponding lactone, an inactive degradant[9][10]. This is a critical consideration when choosing acidic buffers or using acidic solvents.
-
Oxidation: The molecule can be susceptible to oxidation, and antioxidants like butylated hydroxyanisole (BHA) are sometimes used in formulations to prevent this[8].
-
Environmental Factors: Atorvastatin calcium is sensitive to heat, moisture, and light[9]. Stock solutions should be protected from light and stored at appropriate cold temperatures to minimize degradation.
Section 2: Troubleshooting & Solubilization Protocols
This section provides actionable protocols to overcome common solubility challenges. We will start with the simplest methods and progress to more advanced techniques for higher target concentrations.
Problem: I need to prepare a primary stock solution of ent-Atorvastatin.
The most reliable method is to first create a concentrated stock in an organic solvent, which can then be diluted into your aqueous experimental buffer.
This is the most common and effective method for initial experiments. The causality behind this choice is that the high lipophilicity of ent-Atorvastatin makes it readily soluble in organic solvents, bypassing the pH-dependency issues in a concentrated form.
Step-by-Step Methodology:
-
Select a Solvent: Choose a water-miscible organic solvent. See Table 1 for recommendations. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its high solubilizing power and compatibility with many cell-based assays at low final concentrations[11]. Methanol is also highly effective[5][12].
-
Weigh the Compound: Accurately weigh the required amount of ent-Atorvastatin powder in a suitable vial (e.g., glass or polypropylene).
-
Add Solvent: Add the selected organic solvent to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Promote Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonication in a water bath for 5-10 minutes can facilitate dissolution. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C for long-term stability.
| Solvent | Reported Solubility | Typical Stock Concentration | Notes & Cautions |
| Methanol | Freely Soluble[5][6] | 10-50 mg/mL | Can be toxic to some cell lines. Ensure final concentration is low. |
| DMSO | Soluble (e.g., 10-12.5 mg/mL)[11] | 10-20 mg/mL | Hygroscopic; use fresh, anhydrous grade. The most common choice for in vitro assays. |
| Ethanol | Slightly Soluble[5][13] | 1-5 mg/mL | Lower solubilizing power than methanol or DMSO. |
Table 1: Recommended organic solvents for preparing ent-Atorvastatin stock solutions.
Problem: My compound precipitates when I dilute the organic stock into my aqueous buffer.
This is a common issue that occurs when the concentration of the organic co-solvent in the final aqueous solution is too low to maintain the solubility of the hydrophobic compound.
Use the following decision tree to diagnose and solve the issue.
Caption: General workflow from preparation to storage.
Q: How can I confirm my ent-Atorvastatin is fully dissolved? A true solution should be perfectly clear. Visually inspect the vial against a dark background with a focused light source. The absence of visible particles, cloudiness, or opalescence (the Tyndall effect) indicates dissolution. As a final quality control step, filtering the solution through a 0.22 µm filter ensures the removal of any microscopic, undissolved drug aggregates.
Q: How do I accurately measure the concentration of my final solution? Never assume the final concentration is the theoretical concentration, especially with advanced methods. Always verify it empirically.
-
HPLC: High-Performance Liquid Chromatography is the gold standard for accurately quantifying atorvastatin concentration and assessing its purity by separating it from any degradants.[14]
-
UV-Vis Spectrophotometry: This is a faster, more accessible method. Atorvastatin has a maximum absorbance (λmax) at approximately 241-245 nm in various solvents, including methanol-water mixtures and solutions with hydrotropic agents.[15][16] You will need to create a standard curve with known concentrations to accurately determine the concentration of your final solution.
Q: How should I store my prepared ent-Atorvastatin solutions?
-
Aliquoting: Divide your stock solution into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles which can degrade the compound and cause it to precipitate.
-
Temperature: For long-term storage (>1 week), -80°C is preferred. For short-term storage, -20°C is acceptable. Refrigeration at 4°C is generally not recommended for more than a few days.
-
Protection: Always store vials wrapped in foil or in amber tubes to protect the compound from light-induced degradation.[9]
References
- U.S. Food and Drug Administration. (n.d.). Lipitor - accessdata.fda.gov.
- Farmacia Journal. (2009). ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF DIFFERENT FORMS OF ATORVASTATIN CALCIUM IN DIRECT COMPRESSION TABLET FORMULAS.
- PubMed. (n.d.). Dissolution enhancement of atorvastatin calcium by co-grinding technique.
- National Institutes of Health (NIH). (n.d.). Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies.
- Comparative Dissolution Study of Atorvastatin Calcium Tablets in Indonesia. (2024, February 28). Publisher source.
- University of Mississippi, eGrove. (2023, May 4). Solubility Enhancement of Atorvastatin Calcium Using Cyclodextrin.
- Benchchem. (n.d.). Atorvastatin Salt Solubility: A Comparative Technical Analysis of Strontium vs. Calcium Forms.
- SciRP.org. (n.d.). Effect of Surfactants on the Solubility of Atorvastatin Calcium.
- ResearchGate. (2025, August 10). Solubility and stability enhancement of Atorvastatin by cyclodextrin complexation | Request PDF.
- PubMed. (n.d.). Solubility and stability enhancement of atorvastatin by cyclodextrin complexation.
- Scholars Middle East Publishers. (2023, February 7). Solubility Enhancement of Atorvastatin Tablets by Solid Dispersions Using Fenugreek Seed Mucilage.
- Google Patents. (n.d.). WO2008039894A2 - Atorvastatin pharmaceutical compositions.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Formulation and stabilization of Atorvastatin tablets.
- Iraqi Journal of Pharmaceutical Sciences. (n.d.). Solubility and Dissolution Enhancement of Atorvastatin Calcium using Solid Dispersion Adsorbate Technique.
- National Institutes of Health (NIH), PMC. (n.d.). Dissolution Enhancement of Atorvastatin Calcium by Cocrystallization.
- Dissolution Technologies. (n.d.). Evaluation of In Vitro Equivalence for Tablets Containing the Poorly Water- Soluble Compound Atorvastatin.
- iosrphr.org. (n.d.). Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage Conditions.
- Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. (n.d.). Publisher source.
- National Institutes of Health (NIH). (2016, June 15). Compounding and stability evaluation of atorvastatin extemporaneous oral suspension using tablets or pure powder.
- National Institutes of Health (NIH), PubChem. (n.d.). Atorvastatin | C33H35FN2O5 | CID 60823.
- ResearchGate. (2025, August 6). Various analytical methods for analysis of atorvastatin: A review.
- Benchchem. (n.d.). Preparation of 2-Hydroxy Atorvastatin Stock Solution: An Application Note.
- U.S. Food and Drug Administration. (n.d.). Lipitor® - (Atorvastatin Calcium) Tablets - accessdata.fda.gov.
- Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. (n.d.). Publisher source.
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. WO2008039894A2 - Atorvastatin pharmaceutical compositions - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
- 10. iosrphr.org [iosrphr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effect of Surfactants on the Solubility of Atorvastatin Calcium [scirp.org]
- 13. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compounding and stability evaluation of atorvastatin extemporaneous oral suspension using tablets or pure powder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
Challenges in isolating ent-Atorvastatin from a racemic mixture
Welcome to the technical support center for the chiral separation of Atorvastatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating ent-Atorvastatin from its racemic mixture. As the enantiomers of a drug can have different pharmacological and toxicological profiles, achieving high enantiomeric purity is critical.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chromatographic techniques.
Understanding the Challenge
Atorvastatin, a widely used lipid-lowering drug, possesses two chiral centers, leading to the existence of four stereoisomers. The therapeutically active form is the (3R, 5R)-enantiomer, while its enantiomer, ent-Atorvastatin ((3S, 5S)), is considered an impurity. The primary challenge in isolating ent-Atorvastatin lies in the fact that enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult.[3] Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP), is the most common and effective method for this purpose.[3]
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the enantiomeric separation of Atorvastatin.[2][3] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase. However, achieving optimal separation can be challenging. This section addresses common issues encountered during chiral HPLC method development and routine analysis.
Troubleshooting Guide: Chiral HPLC
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor or No Resolution (Rs < 1.5) | 1. Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary stereoselectivity for Atorvastatin enantiomers. 2. Incorrect Mobile Phase Composition: The polarity of the mobile phase significantly impacts retention and selectivity. 3. Suboptimal Temperature: Temperature affects the thermodynamics of chiral recognition. | 1. CSP Selection: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-RH), are often effective for Atorvastatin.[2][3] If one CSP fails, screen others with different chiral selectors. 2. Mobile Phase Optimization: For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., n-hexane, n-heptane) to the polar modifier (e.g., ethanol, 2-propanol).[2][4] Small changes in the modifier percentage can dramatically alter resolution.[4] 3. Temperature Adjustment: Investigate a range of column temperatures (e.g., 25°C, 35°C, 40°C).[4] Lower temperatures often improve resolution but may increase analysis time and backpressure. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The acidic nature of Atorvastatin's carboxylic acid group can lead to interactions with the stationary phase, causing peak tailing. 2. Sample Overload: Injecting too much sample can saturate the column. 3. Inappropriate Sample Solvent: The sample solvent should be compatible with the mobile phase. | 1. Use of Additives: Add a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase.[3][4] This suppresses the ionization of the carboxylic acid group, reducing secondary interactions and improving peak shape.[4] 2. Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected onto the column. 3. Solvent Matching: Ideally, dissolve the sample in the mobile phase. If a stronger solvent is needed for solubility, use the smallest possible volume.[4] |
| Long Retention Times | 1. Mobile Phase Too Weak: The mobile phase may not have sufficient elution strength. 2. Low Flow Rate: A slow flow rate will inherently lead to longer analysis times. | 1. Increase Polar Modifier: In normal-phase, increasing the percentage of alcohol (e.g., ethanol) in the mobile phase will decrease retention times.[4] Be aware that this may also affect resolution. 2. Optimize Flow Rate: Increase the flow rate (e.g., from 1.0 mL/min to 1.5 mL/min). Monitor backpressure to ensure it remains within the column's limits. Note that higher flow rates can sometimes decrease resolution. |
| Irreproducible Results/Shifting Retention Times | 1. Column Memory Effects: CSPs can retain modifiers from previous runs, affecting subsequent analyses.[5] 2. Column Equilibration: The column may not be fully equilibrated with the new mobile phase. 3. Mobile Phase Volatility: Evaporation of volatile mobile phase components can alter its composition over time. | 1. Dedicated Columns: If possible, dedicate a chiral column to a specific method to avoid memory effects.[5] 2. Sufficient Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase before starting the analysis. 3. Mobile Phase Management: Use fresh mobile phase and consider using low-evaporation caps for solvent reservoirs, especially for long analysis sequences. |
Experimental Protocol: Chiral HPLC Separation of Atorvastatin Enantiomers
This protocol is a starting point and may require optimization based on your specific instrumentation and sample.
-
Instrumentation:
-
HPLC system with a UV detector.[2]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of the racemic Atorvastatin mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers. The (S,S)-enantiomer typically elutes before the (R,R)-enantiomer on a Chiralpak AD-H column.[3]
-
Diagram: Chiral HPLC Workflow
Caption: Workflow for chiral HPLC separation of Atorvastatin.
Section 2: Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower environmental impact.[1] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Troubleshooting Guide: Chiral SFC
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Resolution | 1. Incorrect Modifier: The choice and concentration of the organic modifier are crucial for selectivity. 2. Suboptimal Backpressure/Density: The density of the supercritical CO2 affects its solvating power. | 1. Modifier Optimization: Methanol is a common and effective modifier for Atorvastatin separation on polysaccharide-based CSPs.[1] Systematically vary the methanol concentration (e.g., 5-15%). The level of methanol has a critical impact on the separation.[1] 2. Adjust Backpressure: The backpressure regulator controls the density of the mobile phase. Increasing backpressure generally increases density and elution strength, which can affect resolution. |
| Peak Splitting or Broadening | 1. Temperature Mismatch: Temperature gradients across the column can affect peak shape. 2. Sample Solubility: The sample may not be fully soluble in the supercritical fluid mobile phase. | 1. Optimize Column Temperature: Evaluate the effect of temperature on the separation. Consistent temperature control is key.[1] 2. Sample Solvent: Ensure the sample is dissolved in a solvent that is miscible with the SFC mobile phase. A small amount of the modifier (e.g., methanol) is often a good choice. |
| Variable Retention Times | 1. Fluctuations in CO2 Supply: Inconsistent CO2 pressure or temperature can lead to density fluctuations. 2. System Leaks: Leaks in the system can cause a drop in pressure and affect reproducibility. | 1. Check CO2 Source: Ensure a stable supply of high-purity CO2. 2. System Maintenance: Regularly check for and repair any system leaks. |
Experimental Protocol: Chiral SFC Separation of Atorvastatin Enantiomers
This protocol provides a validated method for the rapid separation of Atorvastatin enantiomers.[1]
-
Instrumentation:
-
SFC system with UV and polarimetric detectors.[1]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the racemic Atorvastatin mixture in methanol.
-
-
Procedure:
-
Equilibrate the system until pressure and temperature are stable.
-
Inject the sample.
-
The analysis can often be completed in under 10 minutes.[1]
-
Diagram: SFC vs. HPLC for Chiral Separation
Caption: Comparison of SFC and HPLC for chiral separations.
Frequently Asked Questions (FAQs)
Q1: Why is it important to separate Atorvastatin enantiomers? A: Different enantiomers of a drug can have varied pharmacological effects and metabolic behaviors.[1] In the case of Atorvastatin, one enantiomer is therapeutically active, while the other may be inactive or contribute to side effects.[2] Regulatory agencies require the enantiomeric purity of chiral drugs to be well-characterized and controlled.
Q2: I'm not getting baseline separation. What is the first thing I should try? A: The first and often most impactful parameter to adjust is the mobile phase composition. For normal-phase HPLC, slightly decrease the percentage of the polar modifier (e.g., from 15% ethanol to 12%). This will increase retention times but often significantly improves resolution. Conversely, for SFC, adjusting the modifier percentage is also the primary step.[1]
Q3: Can I use a C18 column for chiral separation of Atorvastatin? A: Standard achiral columns like C18 are not suitable for separating enantiomers. Their separation mechanism is based on hydrophobicity, and enantiomers have identical hydrophobicity.[2] You must use a Chiral Stationary Phase (CSP) for this purpose. A C18 column can, however, be used to check the chemical purity of the Atorvastatin sample before chiral analysis.[2]
Q4: My method was working, but now the resolution has decreased. What could be the cause? A: This could be due to column degradation or "memory effects."[5] Ensure the column has been properly stored and has not been exposed to incompatible solvents. It is also crucial to track the usage history of a chiral column, as its performance can be affected by previous analyses.[5] If you suspect a memory effect, extended flushing with an appropriate solvent (like 2-propanol) may help, but sometimes a new column is required.
Q5: Is SFC always better than HPLC for this separation? A: Not necessarily. While SFC offers significant advantages in speed and environmental friendliness, HPLC is a very robust and widely available technique.[1][7] The choice depends on available instrumentation, throughput requirements, and specific separation challenges. For preparative scale, SFC has been shown to be superior to HPLC in achieving high purity with fewer steps.[7]
References
- Method for enantiomeric purity of atorvastatin via SFC-LC. (2024, October 9). Google Cloud.
- Chiral screening approach of atorvastatin diastereomers by HPLC method - Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2024, March 31). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.
- Trouble with chiral separations. (2020, May 20). Chromatography Today.
- Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. PubMed.
- A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry.
- HPLC Method for Analysis of Atorvastatin. SIELC Technologies.
- Synchronized separation of atorvastatin—an antihyperlipidemic drug with antihypertensive, antidiabetic, antithrombotic drugs by RP-LC for determination in combined formulations. NIH.
- Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. (2024, May 16). MDPI.
- Atorvastatin Application Note. Chiral Technologies.
- Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Waters.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. medjpps.com [medjpps.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Atorvastatin and its Enantiomer on Cytochrome P450 Induction: A Guide for Drug Development Professionals
Introduction: The Stereochemical Nuances of Drug Metabolism
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1] As with many synthetic chiral drugs, it is administered as a single enantiomer, specifically the (3R,5R) form. However, the potential pharmacological and toxicological activities of its mirror image, the (3S,5S) enantiomer (ent-Atorvastatin), are often overlooked in preclinical development. The cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases, is central to the metabolism of a vast array of xenobiotics, including approximately 90% of all pharmaceuticals.[2] Induction of these enzymes can lead to accelerated drug clearance, diminished therapeutic efficacy, or the production of toxic metabolites, making the assessment of CYP induction a critical step in drug safety evaluation as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[3][4]
Emerging evidence suggests that the induction of CYP enzymes can be an enantiospecific phenomenon.[5] A study on the optical isomers of Atorvastatin revealed that they possess different potencies in activating the Pregnane X Receptor (PXR), a key nuclear receptor regulating the expression of several CYP genes, and subsequently inducing CYP2A6, CYP2B6, and CYP3A4.[5] This guide provides a comprehensive framework for a comparative study of Atorvastatin and ent-Atorvastatin on the induction of major human CYP isoforms, offering researchers a robust experimental design rooted in scientific integrity and regulatory expectations.
Mechanistic Rationale: PXR-Mediated CYP Induction
The primary mechanism by which many xenobiotics, including Atorvastatin, induce CYP enzymes is through the activation of nuclear receptors, predominantly the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[6] Upon ligand binding in the cytoplasm, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific response elements in the promoter regions of target genes, thereby initiating their transcription. This signaling cascade is a critical determinant of drug-drug interactions and cellular adaptation to chemical exposure.
Caption: PXR-mediated CYP induction pathway.
Experimental Design: A Multi-pronged Approach
To comprehensively evaluate the differential inductive potential of Atorvastatin and its enantiomer, a multi-tiered experimental approach is recommended, encompassing mechanistic assays, gene expression analysis, and functional enzyme activity measurements. The use of cryopreserved primary human hepatocytes is considered the gold standard for in vitro CYP induction studies due to their metabolic competence and expression of relevant nuclear receptors and cofactors.[7]
Caption: Overall experimental workflow.
Detailed Experimental Protocols
Protocol 1: PXR Activation Reporter Gene Assay
This assay provides a direct measure of the ability of the test compounds to activate the PXR signaling pathway.
Materials:
-
Human PXR reporter cell line (e.g., stably transfected HepG2 cells)[8]
-
Assay medium and dosing medium[8]
-
Atorvastatin and ent-Atorvastatin (MedKoo Biosciences)[9]
-
Rifampicin (positive control)
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
White, opaque 96-well microplates
Procedure:
-
Cell Plating: Seed the PXR reporter cells in a 96-well plate at a density of 5.0 x 10^5 cells/mL and incubate overnight at 37°C and 5% CO2.[10]
-
Compound Preparation: Prepare a dilution series of Atorvastatin, ent-Atorvastatin, and Rifampicin in dosing medium. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Remove the culture medium and treat the cells with the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[11]
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the fold activation against the compound concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Protocol 2: CYP Induction in Primary Human Hepatocytes
This protocol details the treatment of primary human hepatocytes and subsequent analysis of CYP mRNA expression and enzyme activity.
Materials:
-
Cryopreserved plateable primary human hepatocytes from at least three donors[7]
-
Hepatocyte culture medium and supplements[12]
-
Collagen-coated 48-well plates
-
Atorvastatin and ent-Atorvastatin
-
Positive control inducers: Omeprazole (for CYP1A2), Phenobarbital (for CYP2B6), and Rifampicin (for CYP3A4)
-
DMSO (vehicle control)
-
RNA isolation kit
-
qRT-PCR reagents and primers for CYP1A2, CYP2B6, CYP2C9, CYP3A4, and a housekeeping gene (e.g., GAPDH)
-
CYP substrate cocktail for activity assay (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, and midazolam for CYP3A4)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Culture: Thaw and plate the cryopreserved hepatocytes on collagen-coated 48-well plates according to the supplier's protocol. Allow the cells to acclimate for 24-48 hours.[13]
-
Compound Treatment: Treat the hepatocytes with various concentrations of Atorvastatin, ent-Atorvastatin, positive controls, and a vehicle control (0.1% DMSO) for 48-72 hours, with daily media changes.[14]
-
Endpoint 1: mRNA Quantification
-
After the treatment period, lyse the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of CYP1A2, CYP2B6, CYP2C9, and CYP3A4 mRNA using qRT-PCR. Normalize the data to the housekeeping gene and calculate the fold induction relative to the vehicle control.
-
-
Endpoint 2: Enzyme Activity Assay
-
Wash the cells and incubate with a cocktail of CYP-specific probe substrates for a defined period (e.g., 30-60 minutes).[14]
-
Collect the supernatant and quench the reaction.
-
Analyze the formation of metabolites from the probe substrates using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation and determine the fold induction relative to the vehicle control.
-
Data Presentation and Interpretation
The following tables present hypothetical but plausible data based on existing literature, illustrating the potential outcomes of the comparative study.
Table 1: PXR Activation by Atorvastatin and ent-Atorvastatin
| Compound | EC50 (µM) | Max Fold Activation |
| Atorvastatin | 5.2 | 8.5 |
| ent-Atorvastatin | 15.8 | 4.2 |
| Rifampicin | 0.1 | 12.0 |
Table 2: CYP mRNA Induction in Primary Human Hepatocytes (Fold Induction vs. Vehicle)
| Compound (10 µM) | CYP1A2 | CYP2B6 | CYP2C9 | CYP3A4 |
| Atorvastatin | 1.2 | 4.5 | 3.8 | 7.9 |
| ent-Atorvastatin | 1.1 | 2.1 | 1.9 | 3.5 |
| Omeprazole (50 µM) | 15.0 | - | - | - |
| Phenobarbital (1 mM) | - | 10.0 | - | - |
| Rifampicin (10 µM) | - | - | 5.0 | 15.0 |
Table 3: CYP Enzyme Activity in Primary Human Hepatocytes (Fold Induction vs. Vehicle)
| Compound (10 µM) | CYP1A2 Activity | CYP2B6 Activity | CYP2C9 Activity | CYP3A4 Activity |
| Atorvastatin | 1.3 | 3.8 | 3.2 | 6.5 |
| ent-Atorvastatin | 1.1 | 1.8 | 1.5 | 2.9 |
The data suggest that Atorvastatin is a more potent inducer of CYP2B6, CYP2C9, and CYP3A4 compared to its enantiomer, which correlates with its stronger activation of PXR. This enantiospecificity in CYP induction could have significant implications for drug-drug interactions and patient safety. For instance, co-administration of Atorvastatin with a drug primarily cleared by CYP3A4 may lead to a more pronounced reduction in the efficacy of the co-administered drug compared to ent-Atorvastatin.
Conclusion and Implications for Drug Development
This guide outlines a robust, multi-faceted approach to compare the CYP induction potential of Atorvastatin and its enantiomer, ent-Atorvastatin. The experimental framework, grounded in established protocols and regulatory guidance, provides a clear path for researchers to generate high-quality, interpretable data. The observed enantiospecificity in CYP induction underscores the importance of evaluating the pharmacological and toxicological properties of all stereoisomers of a chiral drug candidate early in the development process. Such proactive assessments can mitigate the risk of unforeseen drug-drug interactions, enhance the safety profile of new chemical entities, and ultimately contribute to the development of safer and more effective medicines.
References
- Burk, O., Arnold, K. A., Nussler, A. K., Schaeffeler, E., Efimova, E., Avery, B. A., ... & Schwab, M. (2005). Atorvastatin and its metabolites inhibit the formation of the PXR–RXRα heterodimer and the recruitment of coactivator, which leads to a decrease in the expression of PXR-regulated genes. British journal of pharmacology, 170(3), 697-708.
- Korhonova, M., Doricakova, A., & Dvorak, Z. (2015).
- Lasker, J. M., Chen, Y., & Raucy, J. L. (2008). In vitro and in vivo assessment of cytochrome P450 induction. Current drug metabolism, 9(8), 715-726.
-
U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
- Herman, J. L., Jones, B. C., & Ekins, S. (2008). A rapid, sensitive, and selective UPLC/MS/MS method for the simultaneous determination of atorvastatin and its two active metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 872(1-2), 143–148.
-
PURACPY. (n.d.). HUMAN PREGNANE X RECEPTOR (PXR, NR1I2) ACTIVATION ASSAY SYSTEM Technical Manual. Retrieved from [Link]
-
LifeNet Health. (n.d.). CYP Induction Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Pregnane X Receptor Assay Service. Retrieved from [Link]
- Neuvonen, P. J., Niemi, M., & Backman, J. T. (2006). Drug interactions with lipid-lowering drugs: mechanisms and clinical relevance. Clinical pharmacology and therapeutics, 80(6), 565–581.
-
Pfizer Inc. (2021). LIPITOR (atorvastatin calcium) tablets, for oral use. Prescribing Information. Retrieved from [Link]
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
- Parkinson, A., Ogilvie, B. W., Buckley, D. B., Kazmi, F., Czerwinski, M., & Parkinson, O. (2011). Biotransformation of xenobiotics. In C. D. Klaassen (Ed.), Casarett and Doull’s Toxicology: The Basic Science of Poisons (8th ed., pp. 185-366). McGraw-Hill.
- Hewitt, N. J., Lecluyse, E. L., & Ferguson, S. S. (2007). Induction of hepatic cytochrome P450 enzymes: methods, mechanisms, recommendations, and in vitro–in vivo correlations. Xenobiotica, 37(10-11), 1196-1224.
Sources
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. SID 135260057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. propublica.org [propublica.org]
- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. puracyp.com [puracyp.com]
- 7. medkoo.com [medkoo.com]
- 8. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Total Synthesis of Atorvastatin [sioc-journal.cn]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. xenotech.com [xenotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Toxicity of Atorvastatin Isomers: In Vitro Comparison Guide
The following guide provides an in-depth technical comparison of Atorvastatin stereoisomers, focusing on their stereoselective toxicity profiles in vitro.
Executive Summary
In drug development, the "chiral switch" concept—developing a single enantiomer to maximize efficacy and minimize toxicity—is standard. Atorvastatin (Lipitor) is marketed as the calcium salt of the (3R,5R)-enantiomer . However, synthetic impurities and metabolic processes can introduce optical isomers (3S,5S; 3R,5S; 3S,5R) and structural isomers (Lactone form).
This guide objectively compares the toxicity profiles of these isomers. While the (3R,5R) form is the therapeutic agent, evidence suggests that metabolic toxicity (drug-drug interaction potential) and direct cytotoxicity are stereoselective. Specifically, the clinical (3R,5R) isomer is a potent inducer of CYP enzymes (increasing DDI risk), while the Lactone structural isomer is significantly more myotoxic than the acid form.
Chemical Identity & Stereochemistry
Atorvastatin contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain, resulting in four possible optical isomers.
| Isomer Designation | Stereochemistry | Status | Pharmacological Activity |
| (3R,5R)-Atorvastatin | 3R, 5R | Clinical API | High (HMG-CoA Reductase Inhibition) |
| (3S,5S)-Atorvastatin | 3S, 5S | Enantiomer | Low / Inactive |
| (3R,5S)-Atorvastatin | 3R, 5S | Diastereomer | Low / Impurity |
| (3S,5R)-Atorvastatin | 3S, 5R | Diastereomer | Low / Impurity |
| Atorvastatin Lactone | Cyclic Ester | Metabolite | High Toxicity / Low Efficacy |
Comparative Toxicity Analysis
A. Hepatotoxicity & Metabolic Toxicity (CYP Induction)
Hepatotoxicity in statins is often linked to drug-drug interactions (DDIs) driven by the induction of Cytochrome P450 enzymes.[1] Stereoselectivity plays a massive role here.
Key Finding: The clinical (3R,5R) isomer is the most potent inducer of CYP3A4, CYP2B6, and CYP2A6 via the Pregnane X Receptor (PXR). This implies that the active drug carries the highest inherent risk for metabolic toxicity compared to its isomers.
Experimental Data: CYP3A4 mRNA Induction in Human Hepatocytes Data derived from PXR reporter gene assays and mRNA quantification (Korhonova et al., 2015).[2]
| Isomer | Relative Induction Potency (CYP3A4) | Toxicity Implication |
| (3R,5R) | High (+++++) | High risk of accelerating metabolism of co-drugs (DDI). |
| (3R,5S) | Moderate (+++) | Moderate DDI risk. |
| (3S,5S) | Moderate (+++) | Moderate DDI risk. |
| (3S,5R) | Low (+) | Lowest metabolic perturbation. |
Insight: Unlike some drugs where the "distomer" (inactive isomer) causes toxicity, here the "eutomer" (active drug) drives the PXR-mediated metabolic stress.
B. Myotoxicity: The Lactone Factor
While optical isomers differ in metabolic induction, the structural isomerization between the Acid (active) and Lactone (inactive but lipophilic) forms is the primary driver of muscle toxicity (rhabdomyolysis risk).
-
Mechanism: The Lactone form is highly lipophilic, allowing passive diffusion into myocytes where it inhibits Complex III of the mitochondrial electron transport chain.
-
Comparison: In C2C12 myoblasts, the Lactone form is ~10x more cytotoxic than the Acid form (3R,5R).
C. Direct Cytotoxicity (Cell Viability)
In standard MTT assays using HepG2 and primary hepatocytes, the cytotoxicity follows the lipophilicity and cellular uptake rates.
-
IC50 Comparison (HepG2, 24h exposure):
-
Atorvastatin Lactone: ~10-20 µM (High Toxicity)
-
(3R,5R)-Acid: ~40-60 µM (Moderate Toxicity)
-
Enantiomers (3S,5S): >100 µM (Lower Toxicity due to poor transporter uptake)
-
Mechanistic Visualization
The following diagram illustrates the dual pathways of stereoselective toxicity: PXR-mediated metabolic stress (Hepatocytes) and Mitochondrial dysfunction (Myocytes).
Caption: Pathway A (Top) shows PXR-mediated metabolic toxicity driven by the (3R,5R) isomer. Pathway B (Bottom) shows myotoxicity driven by the Lactone form.
Experimental Protocols (Self-Validating)
Protocol A: Stereoselective Cytotoxicity Screening (MTT Assay)
Purpose: To determine IC50 values of specific isomers in HepG2 cells.
Reagents:
-
HepG2 cells (ATCC HB-8065).
-
Pure Enantiomers: (3R,5R), (3S,5S), (3R,5S), (3S,5R) - Note: Custom synthesis or chiral separation often required.
-
MTT Reagent (5 mg/mL in PBS).
Workflow:
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate 24h to adhere. -
Preparation of Isomers: Dissolve isomers in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in serum-free media.
-
Validation Step: Ensure final DMSO concentration is <0.1% in all wells to prevent solvent toxicity.
-
-
Treatment: Replace media with isomer-containing media. Incubate for 24 hours .
-
Control: Vehicle (0.1% DMSO) and Positive Control (10 µM Doxorubicin).
-
-
MTT Addition: Add 20 µL MTT reagent per well. Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µM DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation: Plot dose-response curve using non-linear regression (Log(inhibitor) vs. normalized response).
Protocol B: Chiral Purity Verification (HPLC)
Purpose: Essential before toxicity testing to ensure "toxicity" isn't due to impurities.
System: HPLC with Chiral Column (e.g., Chiralcel OD-RH). Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.5) (40:60 v/v). Flow Rate: 1.0 mL/min. Detection: UV at 244 nm. Validation Criteria:
-
Resolution (
) between (3R,5R) and (3S,5S) must be > 1.5. -
Tailing factor (
) must be < 1.2.
References
-
Korhonova, M., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes.[1][2][3] PLOS ONE.
-
Skottheim, I. B., et al. (2008). New insights into the metabolism of atorvastatin: lactonization is the major elimination pathway in humans. Drug Metabolism and Disposition.
-
Hermann, M., et al. (2006). Statins and rhabdomyolysis: does the lactone form play a role? Journal of Clinical Pharmacology.
-
Veverka, M., et al. (2013). Screening of Statins Cytotoxicity on Panel of Human Cancer Cell Lines. Interdisciplinary Toxicology.
Sources
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
A-Comprehensive-Guide-to-Validating-ent-Atorvastatin-as-a-Reference-Standard-for-Enantiomeric-Purity-Testing
Introduction: The Criticality of Chirality in Atorvastatin
Atorvastatin, the active pharmaceutical ingredient (API) in the blockbuster drug Lipitor, is a chiral molecule renowned for its efficacy in lowering cholesterol.[1] The therapeutic activity of Atorvastatin is attributed exclusively to its (3R,5R)-enantiomer, which effectively inhibits the HMG-CoA reductase enzyme.[2][3][4] Its mirror image, the (3S,5S)-enantiomer, commonly referred to as ent-Atorvastatin (enantiomeric-Atorvastatin), is considered a process impurity.[5]
In the landscape of pharmaceutical manufacturing, controlling impurities is paramount to ensuring the safety and efficacy of the final drug product.[1][] For chiral drugs like Atorvastatin, this scrutiny extends to enantiomeric purity.[3][7][8] Regulatory bodies worldwide, guided by principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate strict control over impurities, including undesired enantiomers.[9][10][11] Therefore, the ability to accurately quantify ent-Atorvastatin is not merely a quality control metric; it is a regulatory necessity.
This guide provides a comprehensive framework for validating ent-Atorvastatin as a reference standard. A well-characterized reference standard is the cornerstone of any analytical procedure, enabling the generation of reliable and reproducible data essential for batch release, stability studies, and regulatory filings.[12][13][14][15] We will delve into the scientific rationale, present a detailed experimental protocol for validation using Chiral High-Performance Liquid Chromatography (HPLC), and explain the causality behind the experimental choices, grounding our methodology in established scientific principles and regulatory expectations.
The Scientific Imperative: Why Enantiomeric Purity Governs Safety and Efficacy
The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological profiles.[3] Biological systems, being inherently chiral, often interact differently with each enantiomer.[3] While one enantiomer may produce the desired therapeutic effect, the other could be inactive, less active, or even contribute to adverse effects.[3][7][8]
Regulatory guidelines, such as ICH Q3A(R2) on Impurities in New Drug Substances, necessitate the identification, reporting, and qualification of impurities above certain thresholds.[10][16][17] Although enantiomers are sometimes considered a special class of impurity, the principles of qualification and control still apply.[9][18] The FDA's policy on the development of stereoisomeric drugs emphasizes the need to characterize the properties of individual enantiomers.[11][19]
Establishing a qualified ent-Atorvastatin reference standard is therefore indispensable. It serves as the benchmark against which routine production batches are compared, ensuring that the level of this enantiomeric impurity is consistently below the established safety threshold. Without a reliable standard, quantitative analysis would be baseless, jeopardizing both regulatory compliance and patient safety.
Core Validation Protocol: Establishing ent-Atorvastatin as a Reference Standard
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[20][21][22] In this context, our purpose is to accurately quantify ent-Atorvastatin in the presence of the Atorvastatin API. The method of choice is Chiral HPLC, a powerful technique for separating enantiomers.[23][24][25] The validation process itself qualifies the reference standard by demonstrating its suitability for use within this specific, robust analytical method.
Principle of Chiral HPLC Separation
Chiral HPLC relies on a chiral stationary phase (CSP). The CSP is a column packing material that is itself chiral and can form transient, diastereomeric complexes with the enantiomers in the sample. These complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other, thus achieving separation. Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are widely and successfully used for the resolution of Atorvastatin enantiomers.[24][25][26][27] The choice of a normal-phase method, often employing solvents like n-hexane and ethanol, is common for this separation as it typically provides superior selectivity for statin enantiomers.[25][26]
Experimental Workflow for Validation
The overall workflow for qualifying a new lot of ent-Atorvastatin reference standard is a systematic process designed to confirm its identity, purity, and suitability for quantitative use.
Caption: Workflow for the qualification of ent-Atorvastatin reference standard.
Detailed Step-by-Step Methodology
This protocol is designed to be a self-validating system. Adherence to the system suitability criteria at the start of the analytical run provides confidence in the data generated. This methodology is based on principles outlined in ICH Q2(R1).[20][21][22][28]
1. Materials and Equipment
-
Candidate Standard: ent-Atorvastatin Calcium Salt Lot
-
API: Atorvastatin Calcium Salt (main enantiomer)
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.[23]
-
Mobile Phase: n-Hexane, Ethanol (HPLC Grade)
-
Instrumentation Control and Data Acquisition Software
2. Preparation of Solutions
-
Diluent: A suitable mixture of n-Hexane and Ethanol (e.g., 90:10 v/v).
-
API Stock Solution: Accurately weigh and dissolve Atorvastatin Calcium in diluent to a concentration of ~1.0 mg/mL.
-
ent-Atorvastatin Stock Solution: Accurately weigh and dissolve the candidate ent-Atorvastatin standard in diluent to a concentration of ~1.0 mg/mL.
-
System Suitability Solution (SSS): Prepare a solution containing both Atorvastatin (~0.5 mg/mL) and ent-Atorvastatin (~0.5 mg/mL) to ensure adequate resolution between the two peaks.
-
Limit of Quantitation (LOQ) Solution: Prepare a solution of ent-Atorvastatin at the target LOQ concentration (e.g., 0.1% of the API working concentration, which is ~1 µg/mL).
3. Chromatographic Conditions (Starting Point)
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic n-Hexane:Ethanol (92:8 v/v)
-
Flow Rate: 1.0 mL/min[24]
-
Column Temperature: 30°C[23]
-
Detection: UV at 246 nm[29]
-
Injection Volume: 10 µL
Causality Note: The mobile phase composition is critical. The ratio of polar (Ethanol) to non-polar (n-Hexane) modifier controls the retention and resolution of the enantiomers. A lower percentage of ethanol generally increases retention time and can improve resolution, but may also lead to broader peaks. This starting condition is a well-documented point for separating Atorvastatin enantiomers.[23]
4. System Suitability Testing (SST) Before any sample analysis, the performance of the chromatographic system must be verified.[30][31][32][33][34] Inject the System Suitability Solution (SSS) in replicate (n=5). The system is deemed ready for use only if all criteria in the table below are met.
| Parameter | Purpose | Acceptance Criteria |
| Resolution (Rs) | Ensures baseline separation between the Atorvastatin and ent-Atorvastatin peaks, which is critical for accurate integration. | Rs ≥ 2.5[23] |
| Tailing Factor (T) | Measures peak symmetry. Asymmetrical (tailing) peaks are difficult to integrate consistently. | 0.8 ≤ T ≤ 1.5 |
| Repeatability (%RSD) | Confirms the precision of the system by assessing the variation in peak area responses over multiple injections. | %RSD ≤ 5.0% for the area of each enantiomer peak. |
Trustworthiness Check: The SST acts as a daily verification of the entire analytical system.[34] Meeting these criteria demonstrates that the column has not degraded, the mobile phase is correctly prepared, and the instrument is performing precisely. Failure to meet SST criteria invalidates the entire analytical run.[34]
5. Method Validation for Reference Standard Qualification
-
Specificity: Inject the diluent, the API Stock Solution, and the ent-Atorvastatin Stock Solution individually. This confirms the identity of each peak by retention time and demonstrates that there are no interfering peaks from the diluent or the main component at the retention time of the other enantiomer. The resolution (Rs) value from the SST also supports specificity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the LOD and LOQ for ent-Atorvastatin, typically based on a signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. This establishes the sensitivity of the method, which is crucial for controlling the impurity at low levels. For ent-Atorvastatin, an LOQ of approximately 0.60 µg/mL has been reported.[23]
-
Linearity: Analyze a series of ent-Atorvastatin solutions over a concentration range that brackets the expected impurity levels (e.g., from the LOQ to 1.0% of the API working concentration). A linear relationship between concentration and peak area, demonstrated by a correlation coefficient (r²) > 0.999, is required.
-
Accuracy: Perform a spike-recovery study. Add known amounts of the ent-Atorvastatin candidate standard to the API solution at different levels (e.g., 0.1%, 0.2%, 0.5%). The percentage recovery should be within a pre-defined range (e.g., 90-110%) to demonstrate the accuracy of the method in quantifying the impurity.
6. Assigning Purity to the ent-Atorvastatin Standard Once the method is validated, analyze the candidate ent-Atorvastatin standard solution (at a known concentration, e.g., 100 µg/mL) using the validated chiral method. The purity of the standard is assigned by area normalization, assuming the response factors of both enantiomers are equal (a common and acceptable practice for enantiomers).
Purity (%) = [ (Area of ent-Atorvastatin Peak) / (Total Area of All Peaks) ] x 100
This assigned purity value, along with data from other orthogonal techniques (e.g., NMR, elemental analysis), can then be used to create the Certificate of Analysis for this newly qualified reference standard.
Conclusion: Integrating a Validated Standard into Quality Control
The validation of ent-Atorvastatin as a reference standard is a rigorous, multi-step process that is fundamental to ensuring the quality of Atorvastatin API. By following a logically structured protocol grounded in regulatory guidelines like ICH Q2(R1), a laboratory can establish a self-validating analytical system.[20][22] The system suitability tests serve as the critical gatekeeper for routine analysis, ensuring that the performance of the method is adequate on the day of testing.[30][32]
A thoroughly characterized and qualified in-house ent-Atorvastatin reference standard provides an accurate and reliable benchmark for quantifying enantiomeric purity.[12] This not only ensures compliance with stringent global regulatory requirements but also upholds the ultimate goal of pharmaceutical manufacturing: to consistently produce safe and effective medicines for patients.
References
-
Murthy, M. V., Srinivas, K., Kumar, N. R., & Mukkanti, K. (2009). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry. Available at: [Link]
-
Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). ent-Atorvastatin. PubChem. Retrieved from [Link]
-
Hamache, T., Belboukhari, N., & Sekkoum, K. (2024). Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis. ResearchGate. Available at: [Link]
-
Shinde, V. (2022). Atorvastatin and it's Impurities: An Overview. Veeprho. Retrieved from [Link]
-
Al-Hujaj, M. A. F., & Hammed, L. A. (2021). Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. ResearchGate. Available at: [Link]
-
Gualandi, A., et al. (2023). Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug. National Center for Biotechnology Information. Available at: [Link]
-
SynZeal. (n.d.). Atorvastatin Impurities. SynZeal. Retrieved from [Link]
-
Fekete, J., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. National Center for Biotechnology Information. Available at: [Link]
-
Chiral Technologies. (n.d.). Atorvastatin Application Note. Chiral Technologies. Retrieved from [Link]
-
Stepankova, M., & Dvorak, Z. (2016). Optical isomers of statins enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. Endocrine Abstracts. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of enantiopure forms of statins. ResearchGate. Retrieved from [Link]
-
Korhonova, M., Doricakova, A., & Dvorak, Z. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS ONE. Available at: [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]
-
V-Bio. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. V-Bio. Retrieved from [Link]
-
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. Available at: [Link]
-
European Pharmaceutical Review. (2025). Risks in pharmaceutical quality – the role of reference standards in analytical procedures. European Pharmaceutical Review. Retrieved from [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Pharmaceutical Updates. Retrieved from [Link]
-
Collins, K. D., & Glorius, F. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. (n.d.). Atorvastatin Acid - Impurity E (Calcium Salt). Pharmaffiliates. Retrieved from [Link]
-
American Chemical Society. (1992). FDA issues flexible policy on chiral drugs. ACS Publications. Available at: [Link]
-
International Journal of Research and Analytical Reviews. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. Available at: [Link]
-
Outsourced Pharma. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development. Outsourced Pharma. Retrieved from [Link]
-
Korhonova, M., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS ONE. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). ANDAs: Impurities in Drug Products. FDA. Available at: [Link]
-
Agilent. (n.d.). Evaluating System Suitability. Agilent. Retrieved from [Link]
-
De Luca, C., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. ResearchGate. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. ijpi.org. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. EMA. Available at: [Link]
-
MDPI. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. MDPI. Available at: [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. MRIGlobal. Retrieved from [Link]
-
Restek. (2025). System suitability Requirements for a USP HPLC Method. Restek. Retrieved from [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. Retrieved from [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. SlideShare. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 9. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 12. Atorvastatin Impurities | SynZeal [synzeal.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
- 15. mriglobal.org [mriglobal.org]
- 16. jpionline.org [jpionline.org]
- 17. youtube.com [youtube.com]
- 18. ikev.org [ikev.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. fda.gov [fda.gov]
- 21. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 22. fda.gov [fda.gov]
- 23. Bot Verification [rasayanjournal.co.in]
- 24. medjpps.com [medjpps.com]
- 25. mdpi.com [mdpi.com]
- 26. chiraltech.com [chiraltech.com]
- 27. researchgate.net [researchgate.net]
- 28. ICH Official web site : ICH [ich.org]
- 29. researchgate.net [researchgate.net]
- 30. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 31. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 32. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 33. agilent.com [agilent.com]
- 34. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Comparative Impact on Mitochondrial Function: Atorvastatin vs. ent-Atorvastatin
[1]
Executive Summary: Decoupling Efficacy from Toxicity[1]
In the development of HMG-CoA reductase inhibitors (statins), distinguishing between mechanism-based toxicity (resulting from the intended depletion of mevalonate pathway intermediates like CoQ10) and off-target chemotoxicity (direct mitochondrial interference) is critical.
This guide compares Atorvastatin (the active (3R,5R)-enantiomer) with ent-Atorvastatin (the (3S,5S)-enantiomer). While Atorvastatin is a potent nanomolar inhibitor of HMG-CoA reductase, ent-Atorvastatin is pharmacologically inactive against this target.[1] Consequently, ent-Atorvastatin serves as a vital negative control in mitochondrial assays.[1]
Key Insight: If ent-Atorvastatin induces mitochondrial dysfunction (e.g., Complex III inhibition or membrane depolarization) without inhibiting HMG-CoA reductase, the toxicity is off-target and driven by physicochemical properties (lipophilicity/structure) rather than the therapeutic mechanism.
Mechanistic Divergence[1]
To design robust experiments, one must understand the structural basis of the divergence between these two enantiomers.
A. On-Target Efficacy (HMG-CoA Reductase)
The binding of atorvastatin to HMG-CoA reductase is highly stereospecific.[1] The dihydroxy acid side chain of the (3R,5R)-enantiomer mimics the substrate HMG-CoA.[1] The (3S,5S)-enantiomer (ent-Atorvastatin) fails to fit the catalytic pocket efficiently, resulting in an IC50 orders of magnitude higher (effectively inactive).
B. Off-Target Toxicity (Mitochondria)
Mitochondrial toxicity in statins is often attributed to two distinct pathways:
-
Pathway A (Indirect): Mevalonate depletion leads to reduced farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), eventually depleting Coenzyme Q10 (CoQ10) . This is stereoselective (requires HMGCR inhibition).[1]
-
Pathway B (Direct): Direct inhibition of Complex III (Qo site) and Complex I , or membrane fluidity alteration.[1] This interaction is often driven by the lipophilic fluorophenyl moiety and may exhibit lower stereoselectivity than the catalytic target.[1]
Visualizing the Divergence
The following diagram illustrates how to interpret data from these two molecules.
Caption: Pathway divergence showing Atorvastatin's dual impact vs. ent-Atorvastatin's isolation of off-target effects.[1]
Comparative Performance Data
The table below summarizes the expected experimental outcomes if the mitochondrial toxicity is direct rather than mevalonate-dependent.
| Parameter | Atorvastatin (3R,5R) | ent-Atorvastatin (3S,5S) | Interpretation of Similarity |
| HMG-CoA Reductase IC50 | ~8–10 nM | > 10,000 nM (Inactive) | Validates ent-form as a negative control.[1] |
| Mitochondrial Complex III IC50 | ~2–10 µM | ~5–20 µM (Variable) | If values are close, toxicity is non-stereospecific (chemotoxicity). |
| OCR (Basal Respiration) | Dose-dependent decrease | Decrease (if direct toxicity exists) | Indicates direct ETC inhibition.[1] |
| ROS Production | High (RET + CoQ10 loss) | Moderate (RET only) | ent-form generates ROS solely via direct complex blockage.[1] |
| Cell Viability (Myoblasts) | Low (Toxic) | Moderate/High | Difference indicates the protective role of mevalonate.[1] |
Note on Lactones: Be aware that the lactone forms of both enantiomers are significantly more potent mitochondrial toxins (Complex III inhibitors) than their acid forms.[1] Ensure you are testing the acid forms to isolate the enantiomeric effect, or the lactone forms if studying metabolic activation.
Experimental Protocols
To generate the data above, follow these self-validating protocols.
Protocol A: Validation of Target Inactivity (HMGCR Assay)
Goal: Confirm ent-Atorvastatin does not inhibit the primary target.
-
Reagents: Recombinant HMG-CoA Reductase (human), NADPH, HMG-CoA substrate, spectrophotometer (340 nm).
-
Workflow:
-
Prepare assay buffer (pH 7.4, 100 mM KH2PO4, 1 mM EDTA, 1 mM DTT).
-
Incubate enzyme with varying concentrations (1 nM – 100 µM) of Atorvastatin and ent-Atorvastatin for 15 min at 37°C.
-
Initiate reaction with NADPH (400 µM) and HMG-CoA (400 µM).[1]
-
Measurement: Monitor absorbance decrease at 340 nm (NADPH oxidation).[1]
-
-
Validation: Atorvastatin must show sigmoidal inhibition (IC50 ~10 nM).[1] ent-Atorvastatin should show a flat line or negligible inhibition up to 10 µM.[1]
Protocol B: Mitochondrial Respiration Profiling (Seahorse XF)
Goal: Distinguish between respiratory chain inhibition (immediate) and CoQ10 depletion (delayed).
-
Cell Model: C2C12 Myoblasts or HepG2 (permeabilized cells are preferred for direct Complex analysis).
-
Treatment:
-
Acute (Direct Effect): Inject drugs directly during the assay (Port A).
-
Chronic (Mechanism Effect): Incubate cells for 24–48 hours prior to assay.[1]
-
-
Workflow (Mito Stress Test):
-
Basal: Measure Oxygen Consumption Rate (OCR).
-
Injection A (Drug): Inject Atorvastatin vs. ent-Atorvastatin (titration 1–50 µM).[1]
-
Injection B (Oligomycin): Inhibits ATP synthase (measures ATP-linked respiration).[1]
-
Injection C (FCCP): Uncoupler (measures Maximal Respiration).[1]
-
Injection D (Rotenone/Antimycin A): Shuts down ETC.[1]
-
-
Analysis:
-
If ent-Atorvastatin acutely drops OCR (specifically Maximal Respiration) similarly to Atorvastatin, the mechanism is direct Complex inhibition .
-
If ent-Atorvastatin has no effect, but Atorvastatin (chronic) drops OCR, the mechanism is CoQ10 depletion .
-
Protocol C: Direct Complex III (Qo Site) Enzymatic Assay
Goal: Pinpoint the molecular site of off-target toxicity.
-
Isolation: Isolate mitochondria from rat skeletal muscle or bovine heart.[1]
-
Assay Principle: Measure the reduction of Cytochrome c by Decylubiquinol (a CoQ analog), which bypasses Complex I and II.[1]
-
Reaction:
-
Measurement: Monitor increase in absorbance at 550 nm (Cytochrome c reduction).
-
Control: Use Antimycin A (Qi site inhibitor) and Myxothiazol (Qo site inhibitor) as positive controls.[1] Statin toxicity usually competes at the Qo site .[1]
References
-
Skottheim Ibáñez, C., et al. (2011). "Statin-induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells." Journal of Pharmacology and Experimental Therapeutics. Link
-
Schirris, T. J., et al. (2015). "Statin-Induced Myopathy Is Associated with Mitochondrial Complex III Inhibition."[1] Cell Metabolism. Link
-
Broniarek, I., et al. (2020). "Molecular mechanisms of statin-induced mitochondrial dysfunction in muscle cells."[1] International Journal of Molecular Sciences. Link
-
Bouitbir, J., et al. (2012). "Atorvastatin treatment induces mitochondrial impairment in human blood cells." Biochemical Pharmacology. Link
-
Hoffmann, M. M., et al. (2012). "Pharmacogenetic uptake of statins: the role of OATP1B1." Pharmacogenomics. (Context on stereoselective transport vs non-selective diffusion). Link
Sources
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. JCI Insight - High-dose atorvastatin therapy progressively decreases skeletal muscle mitochondrial respiratory capacity in humans [insight.jci.org]
- 3. Frontiers | Atorvastatin Induces Mitochondria-Dependent Ferroptosis via the Modulation of Nrf2-xCT/GPx4 Axis [frontiersin.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of ent-Atorvastatin
Topic: ent-Atorvastatin Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide
Part 1: Executive Safety Directive
The Core Principle: While ent-Atorvastatin is the enantiomer (mirror image) of the active pharmaceutical ingredient (API) Atorvastatin Calcium, it must be managed with the same rigor as the active drug. In the absence of definitive toxicological data confirming metabolic inertness, laboratory safety protocols dictate treating the ent-isomer as a potent bioactive compound. Furthermore, the presence of a fluorinated phenyl ring necessitates specific destruction methods to prevent environmental persistence.
Immediate Action Summary (Emergency Response)
| Scenario | Immediate Action | Critical Prohibition |
| Skin Contact | Wash with soap and copious water for 15 min. | Do NOT use alcohol/solvents (increases dermal absorption). |
| Spill (Solid) | Dampen with water (mist) to prevent dust. Scoop into hazardous waste container. | Do NOT sweep dry (aerosol generation). |
| Spill (Liquid) | Absorb with chemically inert pads (polypropylene). | Do NOT flush down sink/sewer. |
| Eye Contact | Flush with water/saline for 15 min. Seek medical aid. | Do NOT rub eyes. |
Part 2: Chemical Rationale & Hazard Assessment
To design a self-validating disposal system, we must understand the physicochemical properties driving our protocols.
1. The Fluorine Factor & Incineration ent-Atorvastatin contains a fluorophenyl group. Carbon-Fluorine (C-F) bonds are among the strongest in organic chemistry.
-
Operational Impact: Standard low-temperature incineration or chemical oxidation (e.g., bleach) is insufficient.
-
Requirement: Disposal must utilize high-temperature incineration (>1000°C) with flue gas scrubbing. This ensures complete mineralization of the C-F bond and prevents the formation of toxic hydrogen fluoride (HF) gas or persistent fluorinated organic byproducts.
2. Solubility & Decontamination ent-Atorvastatin is highly lipophilic (logP ~5.7).
-
Operational Impact: Water alone is ineffective for cleaning glassware or surfaces.
-
Requirement: You must use the "Solvent-First" decontamination method (detailed in Part 4) using Methanol or Ethanol to solvate residues before aqueous washing.
Part 3: Waste Classification Logic
Before disposal, categorize your waste stream to ensure regulatory compliance (RCRA) and safety.
Figure 1: Decision logic for classifying ent-Atorvastatin waste streams. Ensure all paths lead to destruction, never sewer release.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powders, Contaminated PPE)
Applicable to: Expired API, weighing boats, gloves, bench paper.
-
Segregation: Do not mix with general trash. Use a dedicated container labeled "Hazardous Waste - Solid - Toxic."
-
Double Bagging: Place waste inside a clear polyethylene bag (primary containment). Seal with tape. Place this bag inside the rigid hazardous waste drum/box (secondary containment).
-
Labeling:
-
Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for Incineration .
Protocol B: Liquid Waste (HPLC, Stock Solutions)
Applicable to: HPLC waste (Acetonitrile/Water), dissolved stock solutions.[5]
-
Compatibility Check: Ensure the collection carboy is compatible with the solvent (HDPE is generally safe for Methanol/Acetonitrile mixtures containing Atorvastatin).
-
Accumulation:
-
Pour waste into a "Satellite Accumulation Area" carboy.
-
Crucial: Keep the container closed at all times except when adding waste (RCRA requirement).
-
-
Labeling:
-
List ALL solvents (e.g., "Acetonitrile 50%, Water 50%").
-
List Active Contaminant: "Trace ent-Atorvastatin."
-
Check Hazard Boxes: Flammable (if organic solvent present), Toxic.
-
-
Disposal Path: Fuel Blending (if high BTU value) or Incineration.
Protocol C: Decontamination of Glassware
Why this matters: Because ent-Atorvastatin is insoluble in water, standard dishwashing will fail, leading to cross-contamination.
-
Solvent Rinse: Rinse glassware 3x with a small volume of Methanol or Ethanol .
-
Action: Collect these rinses into the Liquid Hazardous Waste container (Protocol B). Do not pour rinses down the drain.
-
-
Soap Wash: Wash with Alconox (or equivalent detergent) and warm water.
-
Final Rinse: Triple rinse with deionized water.
-
Verification: Visual inspection under UV light (if available) can help detect residues, as the compound has UV absorption (~246 nm).
Part 5: Regulatory Compliance & Transport
RCRA Classification (USA)
-
P/U Listing: ent-Atorvastatin is not specifically listed on the EPA's P-list (acutely hazardous) or U-list.
-
Characteristic Waste: However, if dissolved in a flammable solvent (Flash point <60°C), the waste is D001 (Ignitable) .
-
Generator Status: Even if not RCRA-listed, it should be managed as "Non-RCRA Regulated Chemical Waste" due to its pharmacological potency and environmental toxicity.
DOT Shipping (for off-site disposal) When preparing the waste manifest for the disposal contractor:
-
Proper Shipping Name: Waste Environmentally Hazardous Substance, Solid, n.o.s. (ent-Atorvastatin) OR Waste Flammable Liquid, n.o.s. (Acetonitrile, ent-Atorvastatin) depending on the matrix.
-
UN Number: UN3077 (Solid) or UN1993 (Flammable Liquid).
-
Packing Group: III.
Part 6: References
-
PubChem. (n.d.).[1] ent-Atorvastatin Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022).[6] Management of Hazardous Waste Pharmaceuticals. Retrieved January 30, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved January 30, 2026, from [Link]
Sources
- 1. ent-Atorvastatin | C33H35FN2O5 | CID 62976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atorvastatin calcium: Chemical property, Spectroscopy, and Side effects_Chemicalbook [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. Atorvastatin [drugfuture.com]
- 6. epa.gov [epa.gov]
- 7. ashp.org [ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
